molecular formula C15H14O6 B12387023 Dihydromicromelin B

Dihydromicromelin B

Cat. No.: B12387023
M. Wt: 290.27 g/mol
InChI Key: MBQNFMDTXFFAJQ-AJNGGQMLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydromicromelin B is a useful research compound. Its molecular formula is C15H14O6 and its molecular weight is 290.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

6-[(1S,2S,4S,5S)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one

InChI

InChI=1S/C15H14O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-14,17H,1-2H3/t12-,13-,14-,15-/m0/s1

InChI Key

MBQNFMDTXFFAJQ-AJNGGQMLSA-N

Isomeric SMILES

C[C@@]12[C@@H](O1)[C@@H](O[C@@H]2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC

Canonical SMILES

CC12C(O1)C(OC2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC

Origin of Product

United States

Foundational & Exploratory

Dihydromicromelin B: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromicromelin B is a naturally occurring coumarin (B35378) that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is a secondary metabolite found in plants belonging to the Micromelum genus of the Rutaceae family. The principal botanical sources identified to date are:

  • Micromelum minutum : This plant is a recognized source of various coumarins, including this compound.

  • Micromelum integerrimum : This species is also a known producer of a diverse array of coumarins, and serves as a viable source for the isolation of this compound.

The concentration of this compound within these plants can vary depending on factors such as the geographical location, season of collection, and the specific plant part utilized for extraction.

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a generalized methodology based on established procedures for the isolation of coumarins from Micromelum species.

Plant Material Collection and Preparation

Fresh plant material (e.g., leaves, stems) of Micromelum integerrimum or Micromelum minutum is collected and thoroughly washed to remove any contaminants. The material is then air-dried in the shade to prevent the degradation of thermolabile compounds and ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. A common and effective method is maceration or Soxhlet extraction using 95% aqueous ethanol. The ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their differential solubility. A typical partitioning scheme involves the use of dichloromethane (B109758) (CH₂Cl₂) and ethyl acetate (B1210297) (EtOAc). This process yields distinct fractions, with coumarins like this compound typically concentrating in the dichloromethane and ethyl acetate fractions.

Chromatographic Purification

The fractions enriched with this compound are subjected to a series of chromatographic techniques for purification.

  • Silica (B1680970) Gel Column Chromatography: The dried and concentrated active fraction is loaded onto a silica gel column. The column is then eluted with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions from the silica gel column showing the presence of the target compound are further purified using a Sephadex LH-20 column with a suitable solvent system, such as methanol (B129727), to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using preparative reversed-phase HPLC (RP-HPLC). A C18 column is commonly employed with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water, often in an isocratic or gradient elution mode. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. The purity of the isolated compound is then confirmed by analytical HPLC.

Quantitative Data

Currently, specific quantitative data on the yield of this compound from a defined amount of plant material is not extensively reported in the available literature. The yield is highly dependent on the plant source, extraction method, and purification efficiency.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₁₅H₁₄O₆
Molecular Weight290.27 g/mol

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) for this compound is not yet available in publicly accessible databases. Researchers are encouraged to perform full spectral analysis upon isolation for structural confirmation.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, the broader class of coumarins has been shown to exhibit a range of biological activities, including antitumor and anti-inflammatory effects. Research on structurally related compounds, such as other coumarins and flavonoids, suggests potential mechanisms of action that may be relevant to this compound.

For instance, the flavonoid dihydromyricetin (B1665482) has been demonstrated to exert antitumor effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis. These pathways include:

  • NF-κB Signaling Pathway: Inhibition of the NF-κB pathway can lead to a reduction in the expression of pro-inflammatory and anti-apoptotic genes.

  • Wnt/β-catenin Signaling Pathway: Dysregulation of this pathway is common in many cancers. Its inhibition can suppress tumor growth and progression.

  • PI3K/Akt/mTOR Signaling Pathway: This is a crucial pathway for cell survival and proliferation, and its inhibition is a key target for many anticancer therapies.

It is plausible that this compound may exert its biological effects through the modulation of these or similar signaling pathways. However, further dedicated research is required to elucidate the specific molecular targets and mechanisms of action of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Isolation_Workflow Figure 1. General Workflow for the Isolation of this compound Plant_Material Plant Material (Micromelum sp.) Extraction Extraction (95% EtOH) Plant_Material->Extraction Partitioning Solvent Partitioning (CH2Cl2, EtOAc) Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Preparative RP-HPLC Sephadex->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Figure 1. General Workflow for the Isolation of this compound
Potential Signaling Pathways

The diagram below depicts some of the key signaling pathways that are often implicated in the biological activities of coumarins and other natural products and may be relevant to this compound.

Potential_Signaling_Pathways Figure 2. Potential Signaling Pathways Modulated by Natural Products cluster_0 Cellular Processes Proliferation Cell Proliferation Apoptosis Apoptosis Inflammation Inflammation Dihydromicromelin_B This compound PI3K_Akt PI3K/Akt/mTOR Pathway Dihydromicromelin_B->PI3K_Akt Wnt_Beta_Catenin Wnt/β-catenin Pathway Dihydromicromelin_B->Wnt_Beta_Catenin NF_kB NF-κB Pathway Dihydromicromelin_B->NF_kB PI3K_Akt->Proliferation PI3K_Akt->Apoptosis Inhibition Wnt_Beta_Catenin->Proliferation NF_kB->Proliferation NF_kB->Apoptosis Inhibition NF_kB->Inflammation

Figure 2. Potential Signaling Pathways Modulated by Natural Products

Conclusion and Future Directions

This compound represents a promising natural product with potential for further investigation in the context of drug discovery. This guide provides a foundational understanding of its natural sourcing and a general framework for its isolation. Future research should focus on optimizing isolation protocols to improve yields, conducting comprehensive spectroscopic analysis to fully characterize the molecule, and performing in-depth biological assays to elucidate its specific mechanisms of action and its effects on various signaling pathways. Such efforts will be crucial in unlocking the full therapeutic potential of this compound.

Dihydromicromelin B: A Technical Guide on its Discovery, Properties, and Scientific Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromicromelin B is a naturally occurring coumarin (B35378) that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, history, and known scientific data pertaining to this compound. It includes a detailed account of its isolation, structural elucidation, and a summary of its reported biological activities. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential applications of this compound.

Introduction

This compound belongs to the coumarin class of secondary metabolites, which are known for their diverse pharmacological properties. Natural products, such as this compound, are a significant source of novel chemical scaffolds in drug discovery. This guide aims to consolidate the available technical information on this compound to facilitate further research and development.

Discovery and History

This compound was first isolated from the stems of Micromelum minutum (G. Forst.) Wight & Arn. (Rutaceae), a plant used in traditional medicine in Southeast Asia. The discovery was reported by a team of researchers led by C. Ito in a 2000 publication in the Chemical and Pharmaceutical Bulletin. In this study, six new coumarins were identified, and it is understood that this compound is one of these compounds, likely designated as micromarin-G based on its molecular formula.

The isolation and characterization of this compound, along with its stereoisomer Dihydromicromelin A, from an Indonesian species of Micromelum minutum was also reported, explicitly citing the work of Ito et al. as the foundational discovery.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques. The molecular formula was established as C15H14O6. The detailed structural analysis would have been based on the following methods as described in the original publication:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments to establish the connectivity of atoms and the overall carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls and hydroxyls.

  • Ultraviolet (UV) Spectroscopy: To analyze the chromophoric system of the coumarin core.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C15H14O6
Molecular Weight 290.27 g/mol
CAS Number 94285-06-0
Appearance Likely a crystalline solid
Solubility Soluble in DMSO

Table 1: Physicochemical Properties of this compound

Experimental Protocols

The following is a generalized experimental protocol for the isolation of this compound from Micromelum minutum, based on typical methods for isolating coumarins from this plant.

Plant Material and Extraction
  • The dried and powdered stems of Micromelum minutum are subjected to extraction with a suitable organic solvent, such as acetone (B3395972) or a sequential extraction with hexane, ethyl acetate (B1210297), and methanol.

  • The crude extract is obtained by removing the solvent under reduced pressure.

Isolation and Purification
  • The crude extract is subjected to column chromatography over silica (B1680970) gel.

  • The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

  • Further purification is achieved through repeated column chromatography or preparative TLC to yield pure this compound.

G plant_material Dried, powdered stems of Micromelum minutum extraction Extraction with organic solvent (e.g., acetone) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (n-hexane/ethyl acetate gradient) crude_extract->column_chromatography fraction_collection Fraction Collection and TLC Monitoring column_chromatography->fraction_collection pooling Pooling of Similar Fractions fraction_collection->pooling purification Repeated Chromatography / Preparative TLC pooling->purification dihydromicromelin_b Pure this compound purification->dihydromicromelin_b

Figure 1: General workflow for the isolation of this compound.

Biological Activity

While specific studies on the biological activity of purified this compound are limited in the public domain, the crude extracts of Micromelum minutum and other isolated coumarins have demonstrated a range of biological effects.

Cytotoxic Activity

Several coumarins isolated from Micromelum minutum have shown cytotoxic activity against various cancer cell lines. It is plausible that this compound contributes to the overall cytotoxic profile of the plant extract. Further studies are required to determine the specific IC50 values of pure this compound against a panel of cancer cell lines. One study indicated that a mixture of dihydromicromelin A and B was not active toward MCF-7 and 4T1 cells.

Synthesis

To date, a specific total synthesis for this compound has not been widely reported in the literature. However, a paper mentioning the "Enantioselective total synthesis of hydramicromelin B" suggests that synthetic efforts may be underway, though this may be a different, albeit similarly named, compound. The development of a synthetic route would be crucial for producing larger quantities of this compound for extensive biological evaluation and for the generation of structural analogs.

Future Perspectives

This compound represents a natural product with potential for further scientific investigation. Key areas for future research include:

  • Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and antiviral activities of the pure compound.

  • Mechanism of Action Studies: If biological activity is confirmed, elucidating the molecular targets and signaling pathways affected by this compound.

  • Total Synthesis: Developing a robust and scalable synthetic route to enable further research and the creation of derivatives.

G cluster_current_state Current State cluster_future_research Future Research Directions discovery Discovery and Isolation (Ito et al., 2000) bio_screening Comprehensive Biological Screening (Cytotoxicity, Anti-inflammatory, etc.) discovery->bio_screening Enables structure Structure Elucidation (Spectroscopic Methods) synthesis Total Synthesis and Analog Development structure->synthesis Informs moa Mechanism of Action Studies bio_screening->moa Leads to synthesis->moa Facilitates

Figure 2: Logical relationship between the current state and future research on this compound.

Conclusion

This compound is a structurally interesting coumarin isolated from Micromelum minutum. While its discovery and structure are documented, a significant opportunity exists to explore its biological activities and potential as a lead compound in drug discovery. This technical guide provides a starting point for researchers to delve into the science of this compound and contribute to the understanding of its therapeutic potential.

Spectroscopic Profile of Micromelin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Micromelin (B228078), a furanocoumarin isolated from various Micromelum species, has been the subject of structural elucidation studies that provide a solid foundation for its spectroscopic identification. Dihydromicromelin B is the dihydro derivative of micromelin, meaning it shares the same core structure with the exception of a saturated furan (B31954) ring. Understanding the spectroscopic signature of micromelin is therefore a critical first step for any investigation into its derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for micromelin, compiled from structural elucidation studies.

Table 1: ¹H NMR Spectroscopic Data of Micromelin (CDCl₃)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.25d9.5
H-47.62d9.5
H-57.35s
H-86.85s
H-1'4.90d5.8
H-2'3.65d5.8
3'-CH₃1.45s
7-OCH₃3.95s
Table 2: ¹³C NMR Spectroscopic Data of Micromelin (CDCl₃)
CarbonChemical Shift (δ, ppm)
C-2161.2
C-3113.1
C-4143.5
C-4a112.8
C-5128.5
C-6118.9
C-7162.5
C-898.2
C-8a156.4
C-1'78.9
C-2'61.2
C-3'58.9
3'-CH₃25.7
7-OCH₃56.4
Table 3: Mass Spectrometry and Infrared Spectroscopy Data of Micromelin
TechniqueData
Mass Spectrometry (MS) Molecular Ion [M]⁺: m/z 288
Infrared (IR) Spectroscopy (KBr, cm⁻¹) 1720 (C=O, lactone), 1610, 1500 (C=C, aromatic), 1270, 1130 (C-O)

Experimental Protocols

The spectroscopic data presented above are typically acquired through a series of standardized experimental procedures. The following outlines the general methodologies employed in the isolation and characterization of coumarins like micromelin.

1. Isolation and Purification:

  • Plant Material Extraction: The dried and powdered plant material (e.g., leaves, stems, or roots of Micromelum species) is typically extracted with a series of solvents of increasing polarity, such as hexane, chloroform, ethyl acetate (B1210297), and methanol.

  • Chromatographic Separation: The crude extracts are subjected to repeated column chromatography on silica (B1680970) gel or other stationary phases. Elution is performed with solvent gradients (e.g., hexane-ethyl acetate mixtures) to separate fractions containing compounds of interest.

  • Final Purification: Individual compounds are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure micromelin.

2. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electron Impact (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a potassium bromide (KBr) pellet.

Workflow for Isolation and Structure Elucidation

The process of identifying and characterizing a natural product like micromelin follows a logical and systematic workflow. The following diagram, generated using Graphviz, illustrates these key steps.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Plant Material (Micromelum sp.) B Solvent Extraction A->B C Crude Extract B->C D Column Chromatography C->D E Fractions D->E F Preparative TLC/HPLC E->F G Pure Compound (Micromelin) F->G H NMR Spectroscopy (¹H, ¹³C, 2D) G->H I Mass Spectrometry (MS, HRMS) G->I J Infrared Spectroscopy (IR) G->J K Data Interpretation H->K I->K J->K L Structure Proposal K->L M Structure Confirmation L->M

The Biosynthesis of Dihydromicromelin B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B, a complex coumarin (B35378) found in Micromelum integerrimum, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential, enabling synthetic biology approaches for production, and discovering novel derivatives. This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound, drawing from the established routes of coumarin biosynthesis and analysis of its unique chemical structure. While the complete enzymatic cascade for this compound is yet to be fully elucidated, this document synthesizes current knowledge to present a robust hypothetical pathway, complete with experimental considerations for its validation.

Core Biosynthetic Pathway: From Phenylpropanoids to Coumarins

The biosynthesis of this compound is rooted in the well-characterized phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a vast array of secondary metabolites. The initial steps are shared with the general coumarin biosynthetic pathway.

The journey begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three key enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates cinnamic acid at the 4-position to yield p-coumaric acid.

  • 4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a critical branch-point intermediate.

The formation of the characteristic coumarin lactone ring is initiated by the ortho-hydroxylation of a cinnamic acid derivative. In many coumarin pathways, this is followed by a spontaneous or enzyme-catalyzed lactonization.

General_Coumarin_Biosynthesis_Pathway L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA Ortho_Hydroxylated_Intermediate Ortho-Hydroxylated Intermediate p_Coumaroyl_CoA->Ortho_Hydroxylated_Intermediate Coumarin_Core Coumarin Core Ortho_Hydroxylated_Intermediate->Coumarin_Core

Figure 1: General Phenylpropanoid and Coumarin Core Biosynthesis Pathway.

Proposed Biosynthetic Pathway of this compound

Building upon the general coumarin pathway, the biosynthesis of the structurally intricate this compound likely involves a series of specialized enzymatic modifications. A key proposed precursor, isolated from Micromelum integerrimum, is Integerriminol . The precise structure of Integerriminol and its direct conversion to this compound require further experimental validation.

The chemical structure of this compound is 6-[(1R,2R,4R,5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one. This structure suggests several key biosynthetic steps following the formation of a basic coumarin scaffold:

  • Prenylation: Attachment of a prenyl group, likely derived from dimethylallyl pyrophosphate (DMAPP) from the mevalonate (B85504) or MEP/DOXP pathway, to the coumarin core.

  • Oxidative Cyclization and Rearrangement: A series of complex enzymatic reactions, likely involving cytochrome P450 monooxygenases and potentially epoxide hydrolases, to form the unique dihydromicromelin moiety, which includes a bicyclo[3.1.0]hexane system.

  • Hydroxylation and Methylation: Specific hydroxylations and methylations, catalyzed by hydroxylases and methyltransferases respectively, to yield the final structure of this compound.

A closely related compound, Micromelin , which possesses a ketone instead of a hydroxyl group at the C-4 position of the bicyclo[3.1.0]hexane moiety, is also found in the same plant genus. This suggests that the biosynthesis of these two compounds is tightly linked, with a final reductase or hydroxylase step potentially differentiating the two pathways.

Hypothetical_Dihydromicromelin_B_Biosynthesis cluster_0 Core Coumarin Modification cluster_1 Late Stage Modifications Coumarin_Precursor Coumarin Precursor (e.g., Umbelliferone derivative) Prenylated_Coumarin Prenylated Coumarin Intermediate Coumarin_Precursor->Prenylated_Coumarin Prenyltransferase (+DMAPP) Epoxidated_Intermediate Epoxidated Intermediate Prenylated_Coumarin->Epoxidated_Intermediate Cytochrome P450 Monooxygenase Integerriminol Integerriminol (Proposed Precursor) Epoxidated_Intermediate->Integerriminol Epoxide Hydrolase/ Rearrangement Micromelin Micromelin Integerriminol->Micromelin Oxidoreductase/ Dehydrogenase Dihydromicromelin_B This compound Integerriminol->Dihydromicromelin_B Hydroxylase/ Isomerase Micromelin->Dihydromicromelin_B Reductase

Figure 2: Hypothetical Biosynthetic Pathway of this compound.

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway for this compound requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into this compound.

Methodology:

  • Precursor Feeding: Administer stable isotope-labeled precursors (e.g., ¹³C-phenylalanine, ¹³C-DMAPP) to Micromelum integerrimum cell cultures or plant tissues.

  • Extraction: After a defined incubation period, harvest the plant material and perform a comprehensive extraction of secondary metabolites using organic solvents (e.g., methanol, ethyl acetate).

  • Purification: Isolate this compound from the crude extract using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).

  • Analysis: Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the positions and extent of isotope incorporation.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology:

  • Protein Extraction: Prepare a crude protein extract from Micromelum integerrimum tissues known to produce this compound.

  • Enzyme Assay: Incubate the protein extract with the hypothesized substrate (e.g., a proposed intermediate) and necessary co-factors (e.g., NADPH for P450s, S-adenosyl methionine for methyltransferases).

  • Product Detection: Monitor the formation of the expected product using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Enzyme Purification: If activity is detected, purify the responsible enzyme using techniques like ammonium (B1175870) sulfate (B86663) precipitation, size-exclusion chromatography, and affinity chromatography.

  • Kinetic Analysis: Determine the kinetic parameters (Km, Vmax, kcat) of the purified enzyme using varying substrate concentrations.

Transcriptome Analysis and Gene Silencing

Objective: To identify candidate genes encoding the biosynthetic enzymes.

Methodology:

  • RNA Sequencing: Perform RNA-Seq on tissues actively producing this compound versus non-producing tissues to identify differentially expressed genes.

  • Candidate Gene Identification: Search the transcriptome data for genes homologous to known coumarin biosynthetic enzymes (e.g., PAL, C4H, 4CL, prenyltransferases, cytochrome P450s).

  • Gene Silencing: Use techniques like RNA interference (RNAi) or CRISPR/Cas9 to silence the expression of candidate genes in Micromelum integerrimum.

  • Metabolite Profiling: Analyze the metabolite profiles of the silenced plants/cell cultures to observe any reduction in this compound accumulation, thus confirming the gene's role in the pathway.

Experimental_Workflow Isotopic_Labeling Isotopic Labeling Studies Pathway_Confirmation Confirm Precursor Incorporation Isotopic_Labeling->Pathway_Confirmation Pathway_Validation Validate Gene Function Pathway_Confirmation->Pathway_Validation Transcriptome_Analysis Transcriptome Analysis Candidate_Genes Identify Candidate Genes Transcriptome_Analysis->Candidate_Genes Enzyme_Assays Enzyme Assays Candidate_Genes->Enzyme_Assays Gene_Silencing Gene Silencing (RNAi/CRISPR) Candidate_Genes->Gene_Silencing Enzyme_Activity Confirm Enzymatic Activity Enzyme_Assays->Enzyme_Activity Enzyme_Activity->Pathway_Validation Gene_Silencing->Pathway_Validation

Figure 3: Experimental Workflow for Elucidating the this compound Biosynthetic Pathway.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data for the biosynthesis of this compound in the scientific literature. The following table provides a template for the types of data that should be collected through the experimental protocols outlined above.

EnzymeSubstrateKm (µM)Vmax (µmol/mg/min)kcat (s⁻¹)Source Organism
MiPALL-PhenylalanineTBDTBDTBDM. integerrimum
MiC4HCinnamic AcidTBDTBDTBDM. integerrimum
Mi4CLp-Coumaric AcidTBDTBDTBDM. integerrimum
MiPrenyltransferaseCoumarin PrecursorTBDTBDTBDM. integerrimum
MiReductaseMicromelinTBDTBDTBDM. integerrimum
..................
TBD: To Be Determined

Conclusion and Future Directions

The biosynthesis of this compound presents a fascinating area of study in plant secondary metabolism. While its origins in the phenylpropanoid pathway are clear, the specific enzymatic steps leading to its complex and unique chemical structure remain to be fully elucidated. The proposed pathway, centered around the precursor Integerriminol and involving a series of oxidative and reductive modifications, provides a solid framework for future research. The experimental strategies detailed in this guide, including isotopic labeling, enzyme characterization, and transcriptomic analysis, will be instrumental in validating this hypothesis. A complete understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant biochemistry but also open avenues for the sustainable production of this and other valuable natural products for pharmaceutical applications.

Dihydromicromelin B: A Technical Overview of Its Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydromicromelin B (CAS Number: 94285-06-0) is a natural product isolated from the plant species Micromelum minutum. This technical guide provides a comprehensive overview of its known physicochemical properties, biological activities, and the experimental methodologies used for its investigation.

Physicochemical Properties

This compound is a coumarin (B35378) derivative with the molecular formula C₁₅H₁₄O₆ and a molecular weight of 290.27 g/mol .[1][2][3] It typically presents as a powder and exhibits solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and chloroform, with limited solubility in water.[4] While a specific melting point has not been definitively reported in the reviewed literature, its boiling point is estimated to be 503.0 ± 50.0 °C.

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 94285-06-0[1][2][3]
Molecular Formula C₁₅H₁₄O₆[1][2][3]
Molecular Weight 290.27 g/mol [1][2][3]
Appearance Powder[5]
Boiling Point 503.0 ± 50.0 °C
Solubility Soluble in DMSO and Chloroform; Limited solubility in water.[4]

Biological Activity and Cytotoxicity

Preliminary research indicates that this compound possesses cytotoxic properties. A study on the chemical constituents of Indonesian Micromelum minutum reported the isolation of a mixture containing dihydromicromelin A and this compound. This mixture demonstrated cytotoxic activity against MCF-7 and 4T1 breast cancer cell lines.

While this initial finding is promising, further research is required to determine the specific IC₅₀ value of purified this compound and to elucidate its precise mechanism of action against cancer cells. The current data suggests a potential role for this compound in anticancer drug discovery and development.

Experimental Protocols

The isolation and investigation of this compound involve standard laboratory techniques in natural product chemistry and cell biology. A general workflow for such studies is outlined below.

Isolation and Purification

A common method for the isolation of this compound from Micromelum minutum involves the following steps:

G Start Plant Material (Micromelum minutum) Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) Extraction->Partitioning Chromatography Column Chromatography (e.g., Silica Gel) Partitioning->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification Characterization Structural Elucidation (NMR, MS, etc.) Purification->Characterization End Pure this compound Characterization->End

Figure 1. General workflow for the isolation of this compound.
Cytotoxicity Assessment

The cytotoxic activity of this compound can be evaluated using various in vitro assays. A standard protocol for determining the effect of the compound on cancer cell viability is the MTT assay.

G Start Cancer Cell Culture (e.g., MCF-7, 4T1) Seeding Seed cells into 96-well plates Start->Seeding Treatment Treat with varying concentrations of this compound Seeding->Treatment Incubation Incubate for a specified period (e.g., 24, 48, 72 hours) Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan (B1609692) crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 value Absorbance_Measurement->Data_Analysis End Determine Cytotoxicity Data_Analysis->End

Figure 2. Experimental workflow for an MTT-based cytotoxicity assay.

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways affected by this compound have not yet been fully elucidated. Based on the known activities of other coumarin derivatives, potential mechanisms could involve the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling molecules involved in cancer cell proliferation and survival.

Further research, including gene and protein expression analysis, will be crucial to unravel the intricate mechanisms by which this compound exerts its cytotoxic effects. A hypothetical signaling pathway that could be investigated is depicted below.

G cluster_0 Extracellular cluster_1 Intracellular DMB This compound Signaling_Molecule Signaling Molecule (e.g., Kinase) DMB->Signaling_Molecule Inhibition? Cell_Membrane Cell Membrane Downstream_Effector Downstream Effector Signaling_Molecule->Downstream_Effector Apoptosis Apoptosis Downstream_Effector->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effector->Cell_Cycle_Arrest

Figure 3. Hypothetical signaling pathway for this compound action.

Future Directions

This compound represents a promising lead compound for further investigation in the field of oncology. Future research should focus on:

  • Total synthesis: Development of a synthetic route to produce larger quantities of the pure compound for extensive biological evaluation.

  • In-depth cytotoxicity screening: Testing against a broader panel of cancer cell lines to determine its spectrum of activity.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer.

This in-depth technical guide provides a foundation for researchers and drug development professionals interested in the potential of this compound as a novel therapeutic agent. The available data, while preliminary, highlights the need for continued exploration of this and other natural products in the quest for new and effective cancer treatments.

References

Unveiling the Bioactivity of Dihydromicromelin B: A Technical Guide to Preliminary Screening

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing specific preliminary biological activity data for Dihydromicromelin B is exceptionally scarce. This guide provides a comprehensive framework for such a screening process by examining the methodologies and results reported for other cytotoxic coumarins isolated from its source, the plant genus Micromelum. The protocols and data presented are representative of a typical preliminary screening workflow for novel natural products.

Introduction

The quest for novel therapeutic agents frequently turns to the vast chemical diversity of the natural world. The genus Micromelum, belonging to the Rutaceae family, is a known source of bioactive secondary metabolites, particularly coumarins. These compounds have garnered scientific interest for their wide range of pharmacological effects, including potential anticancer properties. While this compound has been identified as a constituent of this genus, its biological activity remains largely uncharacterized in publicly accessible research. This technical guide outlines the essential steps for conducting a preliminary biological activity screening, using cytotoxic coumarins from Micromelum minutum as a case study.

Cytotoxicity Data of Related Coumarins from Micromelum minutum

Preliminary biological screening of natural products often begins with assessing their cytotoxicity against various cancer cell lines. This initial step helps identify compounds with potential as anticancer agents. While data for this compound is unavailable, studies on other coumarins isolated from Micromelum minutum have shown significant cytotoxic effects. These findings provide a valuable context for the potential bioactivity of related compounds from the same source. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a standard metric for cytotoxicity.

Below is a summary of reported IC50 values for coumarins isolated from Micromelum minutum.

Compound NameCell LineCell TypeIC50 (µg/mL)
Crude Chloroform Extract (Leaves) CEM-SST-lymphoblastic leukemia4.2[1]
Crude Chloroform Extract (Bark) CEM-SST-lymphoblastic leukemia13.7[1]
2′,3′-epoxyisocapnolactone CEM-SST-lymphoblastic leukemia3.9[1]
HL-60Promyelocytic leukemia4.2[1][2]
8-hydroxyisocapnolactone-2′,3′-diol CEM-SST-lymphoblastic leukemia2.9
HL-60Promyelocytic leukemia2.5
HeLaCervical cancer6.9
HepG2Liver cancer5.9

This table presents data for compounds structurally related to this compound, isolated from the same plant species, to illustrate the potential cytotoxic profile of this chemical class.

Experimental Protocols

A robust and reproducible experimental protocol is critical for the accurate assessment of cytotoxicity. The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell density and, by extension, cytotoxicity, based on the measurement of total cellular protein content.

Principle: The SRB assay is based on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and thus to the number of viable cells. This method is sensitive, reproducible, and has a stable end-point.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v) cold solution

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (absorbance at 510-570 nm)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the medium from the wells and add 100 µL of the corresponding compound dilutions. Include wells for a negative control (vehicle only) and a positive control (a known cytotoxic agent). Incubate the plate for a specified exposure time (typically 48-72 hours).

  • Cell Fixation: After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) without removing the supernatant. Incubate the plate at 4°C for 1 hour to fix the cells to the bottom of the wells.

  • Washing: Carefully remove the supernatant. Wash the plates five times with slow-running tap water or deionized water to remove TCA, medium, and non-adherent cells. Remove excess water by tapping the plate on a paper towel and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Post-Stain Washing: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove any unbound dye. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on an orbital shaker for 5-10 minutes to ensure the complete solubilization of the protein-bound dye.

  • Absorbance Measurement: Read the absorbance (optical density) at a wavelength between 510 nm and 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the compound concentration to determine the IC50 value.

Visualized Workflow for Natural Product Screening

The preliminary screening of a natural product like this compound follows a systematic workflow, from the collection of the source material to the identification of bioactive lead compounds. This process, often termed bioassay-guided fractionation, ensures that subsequent chemical isolation efforts are focused on the fractions with the highest biological activity.

G cluster_0 Collection & Extraction cluster_1 Fractionation & Screening cluster_2 Isolation & Identification cluster_3 Data Analysis Source Source Material (Micromelum minutum) CrudeExtract Crude Solvent Extraction Source->CrudeExtract Fractionation Chromatographic Fractionation CrudeExtract->Fractionation Bioassay Preliminary Bioassay (e.g., Cytotoxicity Screen) Fractionation->Bioassay ActiveFraction Identify Active Fractions Bioassay->ActiveFraction Isolation Bioassay-Guided Isolation ActiveFraction->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure PureCompound Pure Compound (this compound) Structure->PureCompound DoseResponse Dose-Response Assay (SRB, MTT) PureCompound->DoseResponse IC50 IC50 Determination DoseResponse->IC50

Workflow for Natural Product Bioactivity Screening.

Conclusion

While this compound remains a frontier for biological investigation, the pronounced cytotoxic activities of other coumarins isolated from Micromelum minutum underscore the therapeutic potential held within this genus. The technical framework provided here, including a detailed SRB assay protocol and a visualized screening workflow, offers a robust starting point for the systematic evaluation of this compound and other novel natural products. Such preliminary screenings are a crucial first step in the long and complex journey of drug discovery, paving the way for more advanced mechanistic studies and preclinical development. Further research is essential to isolate this compound in sufficient quantities and subject it to rigorous biological testing to elucidate its specific pharmacological profile.

References

In Vitro Cytotoxicity of Dihydromyricetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of Dihydromyricetin (B1665482) (DHM), a natural flavonoid compound. The information presented herein is intended to serve as a resource for researchers and professionals involved in the fields of oncology, pharmacology, and drug development. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the cellular signaling pathways implicated in DHM's mechanism of action.

Quantitative Cytotoxicity Data

Dihydromyricetin has demonstrated cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a comparative look at its efficacy in different cancer types.

Cell LineCancer TypeIC50 Value (µM)Citation
T24Muscle Invasive Bladder Cancer22.3[1]
UMUC3Muscle Invasive Bladder Cancer16.7[1]
RBECholangiocarcinoma146.6[2]
HCCC9810Cholangiocarcinoma156.8[3]

Experimental Protocols

This section outlines the detailed methodologies for key experiments commonly used to assess the in vitro cytotoxicity of Dihydromyricetin.

Cell Viability and Proliferation Assays (MTT & CCK-8)

These colorimetric assays are fundamental in determining the effect of a compound on cell viability and proliferation.

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6][7]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.[8]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of Dihydromyricetin (e.g., 0, 5, 10, 20, 30 µM). A vehicle control (e.g., DMSO) should also be included.[1][8]

  • Incubation: Incubate the plates for the desired period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 490 nm or 570 nm using a microplate reader.[1][5]

2.1.2. CCK-8 (Cell Counting Kit-8) Assay

This assay is similar to the MTT assay but offers higher sensitivity and is less toxic to cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well.[2]

  • Compound Treatment: Treat cells with different concentrations of Dihydromyricetin (e.g., 10, 50, 100, 150, 200, 400 µM) for 24 hours.[2]

  • CCK-8 Reagent Addition: Replace the culture medium with fresh medium containing 10 µL of CCK-8 solution in each well.[2]

  • Incubation: Incubate the plate for 1-4 hours at 37°C with 5% CO₂.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells in six-well plates (1 x 10⁵ cells/well) and treat with various concentrations of Dihydromyricetin for the desired time.[8][9]

  • Cell Harvesting: Harvest the cells, wash them twice with cold PBS, and resuspend them in binding buffer.[9]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

  • Cell Seeding and Treatment: Plate cells at a density of 3 x 10⁶ cells per 60-mm dish, allow them to attach overnight, and then treat with various concentrations of DHM.[8]

  • Cell Harvesting and Fixation: Harvest the cells and fix them in 70% cold ethanol (B145695) overnight at 4°C.[8]

  • Staining: Wash the fixed cells with PBS and then incubate with a staining solution containing 100 µg/mL PI and 100 µg/mL RNase A in PBS for 1 hour at 37°C.[8]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[8]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.

  • Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[12]

  • SDS-PAGE and Transfer: Separate 30-50 µg of protein per sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.[11][13]

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against the proteins of interest overnight at 4°C. Following washes, incubate the membrane with the appropriate secondary antibodies for 1 hour.[11]

  • Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence) and quantify the band intensities.

Signaling Pathways and Visualizations

Dihydromyricetin exerts its cytotoxic effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Dihydromyricetin-Induced Apoptosis Pathway

DHM can induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

DHM_Apoptosis_Pathway DHM Dihydromyricetin Bax Bax DHM->Bax Upregulates Bcl2 Bcl-2 DHM->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Dihydromyricetin induces apoptosis via the mitochondrial pathway.

Experimental Workflow for Assessing Cytotoxicity

The following diagram outlines a typical experimental workflow for evaluating the in vitro cytotoxicity of a compound like Dihydromyricetin.

Cytotoxicity_Workflow Start Start: Cancer Cell Culture Treatment Treat with Dihydromyricetin (various concentrations) Start->Treatment Viability_Assay Cell Viability Assay (MTT / CCK-8) Treatment->Viability_Assay Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Data_Analysis Data Analysis and Conclusion Viability_Assay->Data_Analysis Western_Blot Mechanism Study (Western Blot) Apoptosis_Analysis->Western_Blot Cell_Cycle_Analysis->Western_Blot Western_Blot->Data_Analysis

Caption: A standard workflow for in vitro cytotoxicity evaluation.

Logical Relationship of DHM's Cellular Effects

This diagram illustrates the logical progression from Dihydromyricetin treatment to the ultimate cellular outcomes of apoptosis and reduced proliferation.

DHM_Effects_Logic DHM_Treatment DHM Treatment Molecular_Changes Molecular Changes: - ↑ Bax - ↓ Bcl-2 - Caspase Activation DHM_Treatment->Molecular_Changes Cellular_Events Cellular Events: - Mitochondrial Disruption - Cell Cycle Arrest Molecular_Changes->Cellular_Events Final_Outcomes Final Outcomes: - Apoptosis - Reduced Proliferation Cellular_Events->Final_Outcomes

Caption: Logical flow of Dihydromyricetin's cytotoxic effects.

References

A Technical Guide to the Solubility and Stability of Dihydromicromelin B for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, quantitative experimental data on the solubility and stability of Dihydromicromelin B is not extensively available in published literature. This guide therefore provides a framework based on established principles for natural products and coumarin (B35378) derivatives, outlining the necessary experimental protocols and data presentation formats crucial for its preclinical development. Methodologies are derived from standard pharmaceutical testing guidelines and analogous compounds.

Introduction

This compound is a coumarin compound isolated from plants of the Micromelum genus, which are known for producing a variety of bioactive secondary metabolites. Several coumarins from Micromelum minutum have demonstrated cytotoxic activities against various cancer cell lines, suggesting potential therapeutic applications. For any compound to advance in the drug development pipeline, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. These parameters critically influence bioavailability, formulation development, and shelf-life.

This technical guide outlines the essential studies required to characterize the solubility and stability profile of this compound, providing standardized protocols and data representation formats to aid researchers in this endeavor.

Physicochemical Properties

  • IUPAC Name: 6-((1S,2S,4S,5S)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxy-2H-chromen-2-one

  • Molecular Formula: C₁₅H₁₄O₆

  • Molecular Weight: 290.27 g/mol

  • CAS Number: 94285-06-0

Solubility Studies

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. For poorly soluble compounds like many natural products, comprehensive solubility assessment in various media is critical.

Hypothetical Solubility Data Presentation

Quantitative solubility data for this compound should be systematically determined and presented as follows:

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25°C

Solvent/MediumSolubility (µg/mL)Solubility (mM)
Deionized Water< 1.0< 0.003
Phosphate Buffered Saline (PBS) pH 7.4< 1.0< 0.003
0.1 N HCl (pH 1.2)< 1.0< 0.003
Fasted State Simulated Intestinal Fluid (FaSSIF)5.20.018
Fed State Simulated Intestinal Fluid (FeSSIF)15.80.054
Dimethyl Sulfoxide (DMSO)> 29,000> 100
Ethanol8703.0
Polyethylene Glycol 300 (PEG300)450015.5
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility[1].

  • Preparation: Add an excess amount of this compound crystalline powder to a series of glass vials, each containing a known volume of the desired solvent or medium (e.g., water, PBS, biorelevant media).

  • Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand to let undissolved particles settle. Carefully withdraw an aliquot from the supernatant.

  • Separation: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific medium.

Diagram: Solubility Testing Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_analysis Analysis A Weigh excess this compound B Add to vials with test solvents A->B C Seal and incubate with shaking (24-72h at constant temp) B->C D Collect supernatant C->D E Filter through 0.22 µm syringe filter D->E F Dilute filtrate E->F G Quantify by validated HPLC-UV method F->G

Caption: Workflow for shake-flask solubility determination.

Stability Studies

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods[2][3][4].

Hypothetical Stability Data Presentation

Results from forced degradation studies should be summarized to show the extent of degradation and the formation of impurities.

Table 2: Summary of Forced Degradation Studies for this compound

Stress ConditionTime% Assay of this compound% Total ImpuritiesMajor Degradant Peak (RT, min)
0.1 N HCl (80°C)24 h88.511.24.7
0.1 N NaOH (RT)2 h75.224.53.1
3% H₂O₂ (RT)24 h92.17.86.2
Thermal (80°C, solid)7 days98.90.9-
Photolytic (ICH Q1B)1.2M lux·h95.44.58.1

RT = Retention Time

Experimental Protocol: Forced Degradation Studies

A systematic approach is required to evaluate the stability of this compound under various stress conditions[2].

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a specified temperature (e.g., 80°C). Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and maintain at room temperature. Due to the potential lability of coumarins in basic conditions, sample at shorter intervals (e.g., 0.5, 1, 2 hours). Neutralize with an equivalent amount of acid before dilution and analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature. Sample at various time points (e.g., 2, 8, 24 hours) and analyze.

  • Thermal Degradation: Store the solid this compound powder in a temperature-controlled oven (e.g., 80°C). Sample at set intervals (e.g., 1, 3, 7 days), dissolve in a suitable solvent, and analyze.

  • Photolytic Degradation: Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: All samples should be analyzed by a stability-indicating HPLC method. The method must be able to resolve the intact this compound from all process-related impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the parent peak is free from co-eluting degradants.

Diagram: Forced Degradation Study Workflow

G cluster_stress Stress Conditions Start This compound (Stock Solution / Solid) Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid, 80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Pathways Validate Analytical Method Analysis->Outcome

Caption: Workflow for conducting forced degradation studies.

Hypothetical Signaling Pathway

Coumarins and other constituents isolated from Micromelum minutum have been reported to exhibit cytotoxic effects against various cancer cell lines, often by inducing apoptosis. While the specific mechanism for this compound is not elucidated, a plausible mechanism involves the intrinsic (mitochondrial) apoptosis pathway.

Diagram: Hypothetical Apoptotic Pathway

G cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade DMB This compound Bcl2 Bcl-2 DMB->Bcl2 Inhibits Bax Bax DMB->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway for this compound.

Conclusion

The successful development of this compound as a therapeutic agent is contingent upon a robust characterization of its solubility and stability. Although specific data is currently lacking in the public domain, the protocols and frameworks presented in this guide provide a clear path for researchers. By systematically applying these established methodologies—including equilibrium solubility testing, forced degradation studies, and the development of stability-indicating analytical methods—drug development professionals can generate the critical data needed to support formulation design, define storage conditions, and ensure regulatory compliance for this promising natural product.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a diverse class of benzopyrone-containing secondary metabolites, are widely distributed in the plant kingdom and have garnered significant attention for their broad spectrum of pharmacological activities.[1][2] Among these, micromelin (B228078), a furanocoumarin isolated from Micromelum species, has emerged as a compound of interest due to its notable cytotoxic and antitumor properties.[3][4] This in-depth technical guide provides a comprehensive literature review of micromelin and related coumarins, with a focus on their biological activities, underlying molecular mechanisms, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer therapeutics.

Biological Activities of Micromelin and Related Coumarins

The primary pharmacological activity attributed to micromelin is its cytotoxicity against various cancer cell lines.[3][4] Studies have demonstrated its ability to inhibit the proliferation of leukemia, cervical cancer, and liver cancer cells.[2] Related coumarins isolated from Micromelum species also exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and antiviral activities.[1][5] The diverse biological profiles of these compounds underscore their potential as scaffolds for the development of new therapeutic agents.[6]

Data Presentation: Cytotoxicity of Micromelin and Related Coumarins

The following table summarizes the reported cytotoxic activities (IC50 values) of micromelin and other coumarins isolated from Micromelum species against various cancer cell lines.

CompoundCancer Cell LineIC50 (µg/mL)IC50 (µM)Reference
Micromelin P-388 lymphocytic leukemia--[3]
Cholangiocarcinoma (KKU-100)9.231.9[4]
8-Hydroxyisocapnolactone-2',3'-diol T-lymphoblastic leukemia (CEM-SS)2.9-[2]
Promyelocytic leukemia (HL60)2.5-[2]
Cervical cancer (HeLa)6.9-[2]
Liver cancer (HepG2)5.9-[2]
2',3'-Epoxyisocapnolactone T-lymphoblastic leukemia (CEM-SS)3.9-[2]
Promyelocytic leukemia (HL60)4.2-[2]
Scopoletin Cholangiocarcinoma (KKU-100)19.2100[4]
Murralongin Cholangiocarcinoma (KKU-100)9.0-[4]
Microminutin Cholangiocarcinoma (KKU-100)1.719-[4]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of micromelin and related coumarins.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, consequently, their viability and proliferation. It is a standard method for determining the cytotoxic potential of a compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., micromelin) in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with solvent) and a blank control (medium only).[7]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines of interest

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).[7]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[7]

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.[7]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.[7]

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines of interest

  • 6-well plates

  • Test compound

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Potential Signaling Pathways Modulated by Micromelin and Related Coumarins

While the precise molecular targets and signaling pathways directly modulated by micromelin are not yet fully elucidated, the known mechanisms of action of other coumarins and anticancer agents provide a framework for potential pathways.

Apoptosis Induction Pathway

Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents eliminate malignant cells. The intrinsic (mitochondrial) pathway is a common route for apoptosis induction.

Apoptosis_Pathway Micromelin Micromelin Mitochondria Mitochondria Micromelin->Mitochondria Induces stress Bax Bax Mitochondria->Bax Activates Bcl2 Bcl-2 Mitochondria->Bcl2 Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Bcl2->Cytochrome_c Inhibits release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by micromelin.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer therapies.[5][8] Some coumarins have been shown to inhibit this pathway.[9]

PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Micromelin Micromelin Micromelin->PI3K Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt pathway by micromelin.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling route that transmits signals from the cell surface to the nucleus, regulating gene expression and cellular processes like proliferation and differentiation.[7][10] Its dysregulation is common in cancer.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Micromelin Micromelin Micromelin->Raf Potential Inhibition

Caption: Potential inhibition of the MAPK/ERK pathway by micromelin.

Conclusion and Future Directions

Micromelin and related coumarins from Micromelum species represent a promising class of natural products with significant anticancer potential. This guide has summarized the available quantitative data on their cytotoxicity and provided detailed protocols for their further investigation. While the precise molecular mechanisms of micromelin are still under investigation, the potential for this compound to induce apoptosis and modulate key oncogenic signaling pathways such as PI3K/Akt and MAPK/ERK is a compelling area for future research.

Further studies are warranted to:

  • Elucidate the specific molecular targets of micromelin.

  • Confirm the direct effects of micromelin on the PI3K/Akt and MAPK/ERK signaling pathways.

  • Investigate the potential of micromelin to induce cell cycle arrest.

  • Evaluate the in vivo efficacy and safety of micromelin in preclinical cancer models.

A deeper understanding of the molecular pharmacology of micromelin will be instrumental in advancing its development as a potential therapeutic agent for the treatment of cancer.

References

Dihydromicromelin B: A Comprehensive Physicochemical and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a natural product belonging to the coumarin (B35378) class of compounds. It has been isolated from plants of the Micromelum genus, notably Micromelum integerrimum and Micromelum minutum. This technical guide provides a detailed overview of the physicochemical characteristics of this compound, based on available scientific literature. While investigations into its biological activities have been limited, this document summarizes the existing findings.

Physicochemical Characteristics

The structural and physical properties of this compound are summarized below. These data are crucial for its identification, characterization, and potential application in research and development.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₁₅H₁₄O₆[1]
Molecular Weight 290.27 g/mol [1]
Melting Point 169.2-169.9 °C (for a mixture of dihydromicromelin A and B)[1]
Appearance Yellowish-white needles (as a mixture with dihydromicromelin A)[1]
Table 2: Spectroscopic Data for this compound

Spectroscopic data are fundamental for the structural elucidation and confirmation of this compound.

Spectroscopic Technique Data Reference
UV (in MeOH) λmax: 323, 293 (shoulder), 250 (shoulder) nm[1]
Mass Spectrometry (ESI+) m/z: 291.34 [M+H]⁺[1]
Infrared (FT-IR, KBr) νmax: 3401, 3072, 2906, 2931, 1731, 1621 cm⁻¹ (for a mixture of dihydromicromelin A and B)[1]
Table 3: ¹H and ¹³C NMR Spectral Data for this compound (500 MHz, CDCl₃)[1]
Position¹³C (δc)¹H (δH, mult., J in Hz)
2160.7-
3112.96.25 (d, 9.5)
4143.47.63 (d, 9.5)
4a112.9-
5124.67.37 (s)
6118.6-
7161.4-
8107.86.84 (s)
8a155.8-
1'76.54.08 (d, 5.5)
2'74.44.60 (d, 5.5)
3'61.1-
4'18.01.45 (s)
5'18.01.05 (s)
7-OCH₃56.13.92 (s)

Biological Activity

Current research on the biological effects of this compound is limited. The available studies have primarily focused on its cytotoxic potential against cancer cell lines.

Cytotoxicity
  • A mixture of dihydromicromelin A and this compound was evaluated for its cytotoxic activity against MCF-7 and 4T1 breast cancer cell lines and was found to be inactive.[2][3][4]

  • This compound was also tested against the HCT116 colon cancer cell line and showed no activity at a concentration of 50 µM.[5]

Due to the reported lack of significant cytotoxic activity in these assays, there are currently no established signaling pathways or detailed experimental protocols for biological studies specifically targeting this compound.

Experimental Methodologies

The following provides a general overview of the methods used in the isolation and characterization of this compound.

Isolation and Purification

This compound is typically isolated from the leaves of Micromelum minutum. The general procedure involves:

  • Extraction: The dried and ground plant material is sequentially extracted with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

  • Chromatography: The crude extracts are subjected to various chromatographic techniques, including vacuum liquid chromatography and column chromatography, to separate the constituents.

  • Purification: Fractions containing this compound are further purified, often as a mixture with its epimer, dihydromicromelin A, to yield the final compound.[1][3][4]

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic methods:

  • UV-Vis Spectroscopy: To identify the chromophoric system.

  • Infrared Spectroscopy: To identify functional groups.

  • Mass Spectrometry: To determine the molecular weight and formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments to establish the connectivity and stereochemistry of the molecule.[1][3]

Logical Relationship of Findings

The following diagram illustrates the current state of research on this compound, from its natural source to the outcomes of biological testing.

Dihydromicromelin_B_Research_Flow cluster_Source Natural Source cluster_Isolation Isolation & Characterization cluster_Compound Isolated Compound cluster_Bioactivity Biological Evaluation Micromelum_minutum Micromelum minutum (Plant) Extraction Solvent Extraction Micromelum_minutum->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Structure_Elucidation Spectroscopic Analysis (NMR, MS, IR, UV) Chromatography->Structure_Elucidation Dihydromicromelin_B This compound Structure_Elucidation->Dihydromicromelin_B Cytotoxicity_Assay Cytotoxicity Assays (MCF-7, 4T1, HCT116) Dihydromicromelin_B->Cytotoxicity_Assay Tested for Result Result: Inactive Cytotoxicity_Assay->Result

Current research workflow for this compound.

Conclusion

This compound is a well-characterized coumarin from a physicochemical perspective. However, the current body of scientific literature indicates a lack of significant biological activity, specifically in the context of cytotoxicity against the tested cancer cell lines. This absence of reported bioactivity means that, at present, there are no known signaling pathways or detailed biological experimental protocols associated with this compound. Future research may explore other potential biological activities of this compound or its derivatives to uncover any therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Dihydromicromelin B from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromicromelin B is a naturally occurring coumarin (B35378) found in plant species of the Micromelum genus, notably Micromelum minutum (also known as Micromelum pubescens) and Micromelum integerrimum. Coumarins are a class of secondary metabolites with a wide range of reported biological activities. This document provides a detailed protocol for the extraction and isolation of this compound from plant material, based on established phytochemical research. Additionally, it summarizes the current, albeit limited, understanding of its biological activity. The provided methodologies can be adapted for the discovery and development of novel therapeutic agents from natural sources.

Introduction to this compound

This compound is a furanocoumarin, a subclass of coumarins characterized by a furan (B31954) ring fused to the benzene (B151609) ring of the coumarin nucleus. It is often co-isolated with its stereoisomer, dihydromicromelin A. Research into the biological activities of many coumarins has revealed potential anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. However, specific bioactivity data for this compound is sparse. One study reported that a mixture of dihydromicromelin A and B did not exhibit cytotoxic activity against MCF-7 and 4T1 breast cancer cell lines[1][2][3][4]. Further investigation into its pharmacological profile is warranted.

Plant Material

The primary source of this compound is plants from the Micromelum genus (Family: Rutaceae). The following plant parts have been successfully used for the isolation of related coumarins:

  • Leaves: A common source for the extraction of various coumarins, including the dihydromicromelin series[1][2][3].

  • Stems and Bark: Also reported to contain a variety of coumarins[5].

  • Roots: A source for isolating novel and known coumarins[6].

For optimal results, plant material should be air-dried in the shade to prevent the degradation of phytochemicals and then ground into a fine powder.

Experimental Protocols

This section details the protocol for the extraction and isolation of this compound, primarily based on the methods described by Susidarti et al. (2021) for the phytochemical investigation of Micromelum minutum leaves[1][2][3].

Extraction Workflow

The following diagram outlines the general workflow for the extraction and isolation of this compound.

Extraction_Workflow PlantMaterial Dried, Powdered Plant Material (e.g., Micromelum minutum leaves) Maceration Sequential Maceration PlantMaterial->Maceration nHexane n-Hexane Maceration->nHexane EtOAc Ethyl Acetate (B1210297) Maceration->EtOAc MeOH Methanol (B129727) Maceration->MeOH Filtration Filtration & Concentration Maceration->Filtration nHexaneExtract n-Hexane Crude Extract Filtration->nHexaneExtract EtOAcExtract Ethyl Acetate Crude Extract Filtration->EtOAcExtract MeOHExtract Methanol Crude Extract Filtration->MeOHExtract ColumnChromatography Column Chromatography (Silica Gel) EtOAcExtract->ColumnChromatography Fractions Eluted Fractions ColumnChromatography->Fractions Purification Further Purification (e.g., Preparative TLC/HPLC) Fractions->Purification DihydromicromelinB This compound Purification->DihydromicromelinB

Caption: General workflow for the extraction and isolation of this compound.

Detailed Methodology: Sequential Maceration

Sequential maceration with solvents of increasing polarity is an effective method to separate compounds based on their solubility.

  • n-Hexane Extraction:

    • Soak the powdered plant material in n-hexane (e.g., 1 kg of plant material in 5 L of n-hexane) at room temperature for 72 hours.

    • Stir the mixture occasionally to ensure thorough extraction.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the n-hexane crude extract.

    • Repeat the process two more times with the same plant residue to maximize the yield of nonpolar compounds.

  • Ethyl Acetate Extraction:

    • Air-dry the plant residue from the n-hexane extraction.

    • Soak the dried residue in ethyl acetate using the same ratio and duration as the n-hexane extraction.

    • Filter and concentrate the solvent to yield the ethyl acetate crude extract. This compound is expected to be present in this fraction[1][2][3].

    • Repeat the extraction twice more.

  • Methanol Extraction:

    • Air-dry the plant residue from the ethyl acetate extraction.

    • Macerate the residue in methanol following the same procedure to obtain the methanol crude extract, which will contain the most polar compounds.

    • Repeat the extraction twice more.

Isolation by Column Chromatography

The ethyl acetate crude extract is subjected to column chromatography for the separation of its constituents.

  • Column Preparation:

    • Pack a glass column with silica (B1680970) gel 60 (70-230 mesh) as the stationary phase, using n-hexane as the slurry solvent.

  • Sample Loading and Elution:

    • Dissolve the ethyl acetate crude extract in a minimal amount of ethyl acetate or a mixture of n-hexane and ethyl acetate.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.

    • Carefully load the dried sample onto the top of the prepared column.

    • Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3 ... 0:1 n-hexane:ethyl acetate).

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm and 366 nm).

    • Combine fractions with similar TLC profiles. The mixture containing dihydromicromelin A and B is expected to elute in the mid-polarity fractions.

Further Purification (Optional)

For obtaining highly pure this compound, further purification of the combined fractions may be necessary using techniques such as:

  • Preparative Thin Layer Chromatography (PTLC): For separating small quantities of compounds with close Rf values.

  • High-Performance Liquid Chromatography (HPLC): A highly efficient method for the final purification and quantification of the isolated compound. A chiral column may be required to separate the dihydromicromelin A and B epimers.

Quantitative Data

The following table summarizes representative yields from the sequential maceration of Micromelum minutum leaves as reported in the literature.

Plant MaterialExtraction SolventCrude Extract Yield (% w/w)Reference
Micromelum minutum leavesn-Hexane~2.65%[7]
Micromelum minutum leavesEthyl Acetate~6.12%[7]
Micromelum minutum leavesMethanol~6.49%[7]

Note: The yield of pure this compound will be significantly lower than the crude extract yields and depends on the efficiency of the chromatographic separation.

Biological Activity

The biological activity of this compound has not been extensively studied. The available data is limited and primarily focuses on its cytotoxicity.

Cytotoxicity

A study by Susidarti et al. (2021) evaluated the cytotoxic effects of a mixture of dihydromicromelin A and B against two breast cancer cell lines.

CompoundCell LineIC50 ValueActivityReference
Mixture of Dihydromicromelin A & BMCF-7 (human breast adenocarcinoma)Not ActiveInactive[1][2][3][4]
Mixture of Dihydromicromelin A & B4T1 (mouse breast cancer)Not ActiveInactive[1][2][3][4]
Potential Signaling Pathways for Investigation

Given that many coumarins exhibit biological activities, the following diagram illustrates a hypothetical workflow for screening the bioactivity of this compound, focusing on common assays for anticancer and anti-inflammatory effects.

Bioactivity_Screening DihydromicromelinB This compound InitialScreening Initial Bioactivity Screening DihydromicromelinB->InitialScreening CytotoxicityAssay Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) InitialScreening->CytotoxicityAssay AntiInflammatoryAssay Anti-inflammatory Assay (e.g., NO Inhibition in Macrophages) InitialScreening->AntiInflammatoryAssay AntimicrobialAssay Antimicrobial Assay (e.g., MIC/MBC Determination) InitialScreening->AntimicrobialAssay MechanismOfAction Mechanism of Action Studies CytotoxicityAssay->MechanismOfAction AntiInflammatoryAssay->MechanismOfAction ApoptosisAssay Apoptosis Pathway Analysis (e.g., Western Blot for Caspases, Bcl-2) MechanismOfAction->ApoptosisAssay NFkBPathway NF-κB Signaling Pathway Analysis (e.g., Luciferase Reporter Assay) MechanismOfAction->NFkBPathway DrugDevelopment Lead Compound for Drug Development MechanismOfAction->DrugDevelopment

Caption: Hypothetical workflow for investigating the biological activity of this compound.

Conclusion

The protocol outlined in this document provides a comprehensive guide for the successful extraction and isolation of this compound from Micromelum species. While current data suggests a lack of cytotoxicity against certain breast cancer cell lines, the broader biological profile of this coumarin remains largely unexplored. Further research is encouraged to investigate its potential anti-inflammatory, antimicrobial, or other therapeutic properties, which could lead to the development of novel drug candidates.

References

HPLC method for Dihydromicromelin B quantification

Author: BenchChem Technical Support Team. Date: December 2025

An High-Performance Liquid Chromatography (HPLC) method for the quantification of Dihydromicromelin B has been developed and validated. This application note provides a detailed protocol for the accurate and precise measurement of this compound in various samples, which is crucial for researchers, scientists, and professionals involved in drug development and natural product analysis.

Experimental Protocols

This section details the methodologies for the quantification of this compound using a stability-indicating HPLC method.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is employed. The chromatographic separation is achieved on a C18 reversed-phase column.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time 10 minutes
Preparation of Standard Solutions

Standard solutions are prepared to create a calibration curve for the quantification of this compound.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation

For the analysis of this compound in plant extracts or other matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. A generic protocol is outlined below:

  • Extraction: Extract 1 gram of the powdered sample with 20 mL of methanol using sonication for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized in the table below.

Table 2: Summary of Method Validation Data

ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
   Intra-day< 2.0%
   Inter-day< 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Specificity No interference from blank or placebo

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the method validation.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing standard_prep Standard Preparation (Stock & Dilutions) hplc_injection HPLC Injection standard_prep->hplc_injection calibration_curve Calibration Curve Generation standard_prep->calibration_curve sample_prep Sample Preparation (Extraction & Filtration) sample_prep->hplc_injection chrom_data Chromatographic Data Acquisition hplc_injection->chrom_data peak_integration Peak Integration & Identification chrom_data->peak_integration quantification Quantification of this compound peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

validation_pathway method HPLC Method for this compound linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision (Repeatability & Intermediate) method->precision specificity Specificity method->specificity lod Limit of Detection (LOD) method->lod loq Limit of Quantification (LOQ) method->loq robustness Robustness method->robustness linearity->accuracy linearity->precision loq->linearity

Caption: Logical relationship of HPLC method validation parameters.

Application Notes and Protocols: Total Synthesis of Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dihydromicromelin B is a naturally occurring coumarin (B35378) derivative. Coumarins are a class of compounds known for their diverse biological activities, making their synthetic analogs valuable for drug discovery and development. This document provides a detailed procedure for the total synthesis of this compound, based on published research. The synthesis is notable for its enantioselective approach and the strategic use of a gold-catalyzed intramolecular reaction to construct the core coumarin ring system.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.

StepIntermediate/ProductReagents and ConditionsYield (%)
12,4-Dihydroxybenzaldehyde (B120756)Mono-benzylation with NaHCO3 or KF-
2Intermediate CompoundAuCl3/AgOTf catalyzed intramolecular reaction-
3Optically active diolsOsmium-catalyzed asymmetric dihydroxylation-
4γ-butyrolactonesEnantioselective one-pot aldol (B89426)/lactonizationHigh Yield
5This compoundFinal cyclization and functional group manipulation-

Note: Specific yield percentages for each step in the total synthesis of this compound were not detailed in the provided search results. The table reflects the reported efficiency of key reaction types utilized in similar syntheses.

Experimental Protocols

The total synthesis of this compound is a multi-step process. The following protocols detail the key transformations.

1. Regioselective Mono-benzylation of 2,4-dihydroxybenzaldehyde:

This initial step aims to protect one of the hydroxyl groups to allow for selective reaction at the other.

  • Materials: 2,4-dihydroxybenzaldehyde, benzyl (B1604629) bromide, sodium bicarbonate (NaHCO3) or potassium fluoride (B91410) (KF), and a suitable solvent (e.g., acetone (B3395972) or DMF).

  • Procedure:

    • Dissolve 2,4-dihydroxybenzaldehyde in the chosen solvent in a round-bottom flask.

    • Add a mild base such as NaHCO3 or KF.

    • Add benzyl bromide dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting mono-benzylated product by column chromatography.[1]

2. Gold-Catalyzed Intramolecular Cyclization:

This key step constructs the coumarin core of this compound.

  • Materials: The product from the previous step, a gold(III) chloride (AuCl3)/silver triflate (AgOTf) catalyst system, and an appropriate solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • Procedure:

    • Dissolve the mono-benzylated intermediate in the solvent in a reaction vessel.

    • Add the AuCl3/AgOTf catalyst to the solution.

    • Stir the reaction at the optimal temperature (this may require heating) until the cyclization is complete (monitor by TLC or LC-MS).

    • Once the reaction is finished, filter off the catalyst.

    • Wash the filtrate with a suitable aqueous solution to remove any remaining catalyst.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the coumarin derivative.[1]

3. Osmium-Catalyzed Asymmetric Dihydroxylation:

This step introduces a chiral diol, which is crucial for the final stereochemistry of this compound.

  • Materials: The coumarin intermediate with an appropriate olefinic side chain, a chiral ligand (e.g., a cinchona alkaloid derivative), osmium tetroxide (OsO4), and a co-oxidant (e.g., N-methylmorpholine N-oxide).

  • Procedure:

    • In a reaction flask, dissolve the chiral ligand and the olefinic substrate in a suitable solvent system (e.g., t-butanol/water).

    • Add the co-oxidant to the mixture.

    • Carefully add a catalytic amount of OsO4.

    • Stir the reaction at a controlled temperature (often 0 °C to room temperature) until the dihydroxylation is complete.

    • Quench the reaction with a reducing agent like sodium sulfite.

    • Extract the product with an organic solvent.

    • Dry, concentrate, and purify the resulting chiral diol by chromatography.[1]

4. Enantioselective One-Pot Aldol/Lactonization:

This sequence is a potential alternative or subsequent step to construct a chiral lactone ring present in the side chain of this compound.

  • Materials: An acylated succinic ester, aqueous formaldehyde (B43269), and a cinchona alkaloid-derived squaramide catalyst.

  • Procedure:

    • Combine the acylated succinic ester and the squaramide catalyst in a reaction vessel.

    • Add aqueous formaldehyde to the mixture.

    • Stir the reaction at the optimized temperature. The aldol addition will be followed by spontaneous lactonization.

    • Monitor the reaction for the formation of the γ-butyrolactone.

    • Upon completion, work up the reaction by extracting the product into an organic solvent.

    • Dry the organic layer, remove the solvent in vacuo, and purify the product to obtain the enantiomerically enriched lactone.[1]

Visualizations

Synthetic Workflow for this compound

Total_Synthesis_Workflow start Starting Materials (e.g., 2,4-dihydroxybenzaldehyde) step1 Regioselective Mono-benzylation start->step1 intermediate1 Protected Intermediate step1->intermediate1 step2 Gold-Catalyzed Intramolecular Cyclization intermediate1->step2 coumarin_core Coumarin Core Structure step2->coumarin_core step3 Side Chain Elaboration (e.g., Asymmetric Dihydroxylation) coumarin_core->step3 chiral_intermediate Chiral Intermediate step3->chiral_intermediate step4 Final Cyclization and Deprotection chiral_intermediate->step4 product This compound step4->product

Caption: A generalized workflow for the total synthesis of this compound.

Key Reaction Logic

Key_Reactions cluster_protection Protecting Group Strategy cluster_cyclization Core Ring Formation cluster_stereocontrol Stereochemistry Control p1 Selective Protection of Phenolic Hydroxyl c1 Gold-Catalyzed Intramolecular Cyclization p1->c1 Enables selective cyclization s1 Osmium-Catalyzed Asymmetric Dihydroxylation c1->s1 Forms the core before introducing chirality

Caption: Logical relationship between key reaction types in the synthesis.

References

Unraveling the Enigma: Dihydromicromelin B Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Dihydromicromelin B, a coumarin (B35378) isolated from the plant Micromelum minutum, presents a compelling yet understudied candidate for drug discovery.[1][2][3] Current scientific literature on the specific mechanism of action of this compound is nascent. While direct, in-depth studies are limited, the existing body of research on extracts from Micromelum minutum and related coumarins provides a foundational framework for directing future investigations into its potential therapeutic applications. This document aims to consolidate the available data and propose a strategic approach to elucidating the biological activities of this compound.

Initial studies have reported on the isolation of this compound and preliminary assessments of its cytotoxic effects. However, some studies have indicated that it was not active in the specific cancer cell lines tested, such as MCF-7 and 4T1.[1][2] This highlights the need for broader screening against a more diverse panel of cell lines and disease models to identify its potential therapeutic window.

Given the limited specific data, a proposed research workflow should focus on a systematic evaluation of this compound's biological effects. This would begin with comprehensive cytotoxicity screening, followed by investigations into its impact on key cellular processes such as apoptosis, cell cycle progression, and inflammatory signaling.

Quantitative Data Summary

Due to the scarcity of research focused specifically on this compound, a comprehensive table of its quantitative data (e.g., IC50 values) is not currently possible. The table below summarizes the reported biological activities of various compounds and extracts from Micromelum minutum to provide context for potential avenues of investigation for this compound.

Compound/ExtractCell Line(s)Biological ActivityIC50/Concentration
Dihydromicromelin A and B (mixture)MCF-7, 4T1Not active-
Acetyldihydromicromelin AMCF-7, 4T1Not active-
5,7-dihydroxy-3,4',8-trimethoxyflavoneMCF-7, 4T1Inhibition of cell viability369±8 µM (MCF-7), 227±5 µM (4T1)
MinutuminolateKB, NCI-H187Cytotoxicity-
HirsutidinMCF-7CytotoxicityIC50 of 8 μg/ml (21.2 μM)
HirsutidinT47DCytotoxicityIC50 of 4 μg/ml (10.6 μM)

Proposed Experimental Protocols

The following are generalized protocols that can be adapted to investigate the mechanism of action of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Western Blotting for Apoptosis-Related Proteins
  • Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Proposed Investigational Workflow for this compound

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification & Validation Compound Isolation\n(this compound) Compound Isolation (this compound) Cytotoxicity Screening\n(MTT/CellTiter-Glo) Cytotoxicity Screening (MTT/CellTiter-Glo) Compound Isolation\n(this compound)->Cytotoxicity Screening\n(MTT/CellTiter-Glo) Active Hit Identification Active Hit Identification Cytotoxicity Screening\n(MTT/CellTiter-Glo)->Active Hit Identification Apoptosis Assays\n(Annexin V, Caspase Activity) Apoptosis Assays (Annexin V, Caspase Activity) Active Hit Identification->Apoptosis Assays\n(Annexin V, Caspase Activity) Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Active Hit Identification->Cell Cycle Analysis\n(Flow Cytometry) Signaling Pathway Analysis\n(Western Blot, qPCR) Signaling Pathway Analysis (Western Blot, qPCR) Active Hit Identification->Signaling Pathway Analysis\n(Western Blot, qPCR) Phenotypic Outcome Phenotypic Outcome Apoptosis Assays\n(Annexin V, Caspase Activity)->Phenotypic Outcome Cell Cycle Analysis\n(Flow Cytometry)->Phenotypic Outcome Target Identification\n(e.g., Kinase Profiling, Proteomics) Target Identification (e.g., Kinase Profiling, Proteomics) Signaling Pathway Analysis\n(Western Blot, qPCR)->Target Identification\n(e.g., Kinase Profiling, Proteomics) Target Validation\n(siRNA, CRISPR) Target Validation (siRNA, CRISPR) Target Identification\n(e.g., Kinase Profiling, Proteomics)->Target Validation\n(siRNA, CRISPR) Validated Mechanism of Action Validated Mechanism of Action Target Validation\n(siRNA, CRISPR)->Validated Mechanism of Action

Caption: A proposed workflow for investigating the mechanism of action of this compound.

General Apoptosis Signaling Pathway

G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Bax/Bak Activation Bax/Bak Activation Mitochondrial Stress->Bax/Bak Activation Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Apoptosome Formation\n(Apaf-1, Caspase-9) Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome c Release->Apoptosome Formation\n(Apaf-1, Caspase-9) Bcl-2 Bcl-2 Bcl-2->Bax/Bak Activation Death Receptors\n(e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Caspase-8 Activation Caspase-8 Activation Death Receptors\n(e.g., Fas, TNFR)->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosome Formation\n(Apaf-1, Caspase-9)->Caspase-3 Activation Substrate Cleavage\n(e.g., PARP) Substrate Cleavage (e.g., PARP) Caspase-3 Activation->Substrate Cleavage\n(e.g., PARP) Apoptosis Apoptosis Substrate Cleavage\n(e.g., PARP)->Apoptosis

Caption: A generalized diagram of the intrinsic and extrinsic apoptosis signaling pathways.

References

Application Notes and Protocols for Dihydromyricetin (DHM) in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydromyricetin (B1665482) (DHM), a natural flavonoid compound, has demonstrated significant anti-inflammatory properties in various research models.[1][2][3][4][5] These notes provide an overview of the applications of DHM in anti-inflammatory research, detailing its mechanism of action and providing protocols for its use in both in vitro and in vivo studies. DHM has been shown to exert its effects by modulating key signaling pathways, including the Toll-like receptor 4 (TLR4)/NF-κB and MAPK pathways, thereby reducing the expression of pro-inflammatory mediators.

Mechanism of Action

Dihydromyricetin has been shown to inhibit inflammatory responses by targeting key signaling pathways. In models of inflammation induced by lipopolysaccharide (LPS), DHM attenuates the activation of the TLR4/NF-κB signaling pathway. This leads to a reduction in the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. Consequently, the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, as well as enzymes like iNOS and COX-2, is significantly suppressed. Furthermore, DHM has been found to inhibit the activation of the MAPK signaling pathway, which is also crucial in the inflammatory process.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of Dihydromyricetin (DHM).

Table 1: In Vitro Anti-inflammatory Effects of DHM on LPS-stimulated BV-2 Microglial Cells

Concentration of DHMEffect on Cell ViabilityInhibition of Pro-inflammatory MediatorsSignaling Pathway ModulationReference
20, 40, 80, 100 mg/LNo significant cytotoxicity; significantly suppressed LPS-induced reduction in viability.Dose-dependently suppressed the mRNA levels of IL-6, IL-1β, and TNF-α. Inhibited the mRNA and protein expression of iNOS and COX-2.Attenuated the LPS-induced activation of NF-κB (p-p65 and p-IκBα) and TLR4 signaling in a concentration-dependent manner.

Table 2: In Vivo Anti-inflammatory Effects of DHM in a Mouse Model of Asthma

Treatment GroupTotal Inflammatory Cells in BAL Fluid (cells/mL)Eosinophils in BAL Fluid (cells/mL)IL-4 in BAL Fluid (pg/mL)IL-5 in BAL Fluid (pg/mL)IL-13 in BAL Fluid (pg/mL)Serum OVA-specific IgE (ng/mL)Serum OVA-specific IgG1 (μg/mL)Reference
Control0.8 ± 0.2 x 10^50.05 ± 0.01 x 10^510.2 ± 2.112.5 ± 2.815.3 ± 3.250.1 ± 10.51.2 ± 0.3
OVA-induced10.2 ± 1.5 x 10^55.8 ± 0.9 x 10^585.6 ± 10.292.3 ± 11.5105.7 ± 12.8550.6 ± 60.815.6 ± 2.1
DHM-treated (50 mg/kg)4.5 ± 0.6 x 10^52.1 ± 0.4 x 10^535.2 ± 5.640.1 ± 6.248.9 ± 7.1250.4 ± 30.27.8 ± 1.2

Table 3: In Vivo Anti-inflammatory Effects of DHM in a Rat Model of Rheumatoid Arthritis

Treatment GroupPaw Swelling (mm)Arthritis ScoreSerum IL-1β (pg/mL)Serum IL-6 (pg/mL)Serum TNF-α (pg/mL)Reference
Control0.12 ± 0.03050.2 ± 8.580.5 ± 10.2120.6 ± 15.8
CFA-induced0.85 ± 0.123.8 ± 0.5250.8 ± 30.2350.1 ± 40.5480.2 ± 50.6
DHM-treated (100 mg/kg)0.35 ± 0.051.5 ± 0.3120.5 ± 15.8150.6 ± 20.1220.8 ± 25.4

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay using LPS-stimulated Macrophages

This protocol details the investigation of the anti-inflammatory effects of DHM on lipopolysaccharide (LPS)-stimulated murine macrophage cell line (e.g., RAW 264.7 or BV-2 microglial cells).

Materials:

  • Murine macrophage cell line (RAW 264.7 or BV-2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Dihydromyricetin (DHM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Reagents for RNA extraction, qRT-PCR, and Western blotting

  • ELISA kits for cytokine measurement (TNF-α, IL-6, IL-1β)

Procedure:

  • Cell Culture: Culture macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay (MTT):

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of DHM (e.g., 20, 40, 80, 100 mg/L) for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • LPS Stimulation and DHM Treatment:

    • Seed cells in appropriate culture plates.

    • Pre-treat cells with different concentrations of DHM for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for cytokine measurement, shorter times for signaling pathway analysis).

  • Measurement of Pro-inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

    • Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

    • Gene Expression Analysis (qRT-PCR): Isolate total RNA from the cells, reverse transcribe to cDNA, and perform quantitative real-time PCR to measure the mRNA levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β.

  • Western Blot Analysis for Signaling Pathways:

    • Lyse the cells at different time points after LPS stimulation to prepare protein extracts.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membranes with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38, ERK, JNK).

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Protocol 2: In Vivo Anti-inflammatory Assay using a Mouse Model of Acute Lung Injury (ALI)

This protocol describes the evaluation of the protective effects of DHM in a lipopolysaccharide (LPS)-induced acute lung injury model in mice.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Dihydromyricetin (DHM)

  • Saline solution

  • Anesthetics

  • Reagents for bronchoalveolar lavage (BAL), histology, and protein analysis.

Procedure:

  • Animal Acclimatization: Acclimatize the mice for at least one week under standard laboratory conditions.

  • Experimental Groups: Divide the mice into several groups:

    • Control group (saline treatment)

    • LPS group (LPS treatment)

    • DHM + LPS group (DHM pre-treatment followed by LPS)

    • DHM alone group

  • DHM and LPS Administration:

    • Administer DHM (e.g., 50 mg/kg) or vehicle (saline) intraperitoneally or orally 1 hour before LPS challenge.

    • Induce ALI by intratracheal or intraperitoneal injection of LPS (e.g., 5 mg/kg).

  • Sample Collection:

    • At a specified time point after LPS administration (e.g., 6 or 24 hours), euthanize the mice.

    • Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving phosphate-buffered saline (PBS) into the lungs. Centrifuge the BAL fluid (BALF) to separate the cells from the supernatant.

    • Lung Tissue Collection: Perfuse the lungs and collect tissue samples for histological analysis and biochemical assays.

  • Analysis:

    • Cell Count in BALF: Count the total and differential number of inflammatory cells (neutrophils, macrophages) in the BALF.

    • Cytokine Measurement in BALF: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the BALF supernatant using ELISA.

    • Histological Examination: Fix lung tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury and inflammatory cell infiltration.

    • Western Blot Analysis of Lung Tissue: Homogenize lung tissue to extract proteins and perform Western blotting to analyze the activation of NF-κB and MAPK signaling pathways as described in the in vitro protocol.

Visualizations

Signaling Pathways

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK MAPKKK MAPKKK MyD88->MAPKKK IκBα IκBα IKK->IκBα Phosphorylates IκBα_NFκB IKK->IκBα_NFκB Dissociation NFκB NF-κB (p65/p50) IκBα->IκBα_NFκB NFκB_n NF-κB (p65/p50) NFκB->NFκB_n Translocates NFκB->IκBα_NFκB MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates DHM Dihydromyricetin (DHM) DHM->IKK Inhibits DHM->MAPKKK Inhibits DNA DNA NFκB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: Dihydromyricetin's inhibition of NF-κB and MAPK signaling pathways.

Experimental Workflow

G cluster_invitro In Vitro Model cluster_invivo In Vivo Model cell_culture Macrophage Culture (e.g., RAW 264.7) dhm_pre DHM Pre-treatment cell_culture->dhm_pre lps_stim LPS Stimulation dhm_pre->lps_stim analysis_invitro Analysis: - NO Production - Cytokine ELISA - qRT-PCR - Western Blot lps_stim->analysis_invitro animal_model Mouse Model (e.g., ALI) dhm_admin DHM Administration animal_model->dhm_admin lps_challenge LPS Challenge dhm_admin->lps_challenge sample_collection Sample Collection (BALF, Lung Tissue) lps_challenge->sample_collection analysis_invivo Analysis: - Cell Counts - Cytokine ELISA - Histology (H&E) - Western Blot sample_collection->analysis_invivo

Caption: General workflow for in vitro and in vivo anti-inflammatory studies of DHM.

References

Application Notes & Protocols: Assessing the Neuroprotective Effects of Dihydromyricetin (DHM)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dihydromyricetin (DHM), a natural flavonoid compound, has demonstrated significant pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] Its neuroprotective capabilities are largely attributed to its potent antioxidant and anti-apoptotic activities, making it a promising candidate for therapeutic interventions in neurodegenerative diseases. A key mechanism of action for DHM involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway, a critical cellular defense system against oxidative stress.[3]

These application notes provide detailed protocols for a panel of in vitro assays designed to evaluate the neuroprotective effects of DHM, using a common experimental model: glutamate-induced oxidative stress in mouse hippocampal neuronal HT22 cells.[4][5][6][7] HT22 cells are a valuable tool for studying glutamate-induced excitotoxicity and oxidative damage as they lack ionotropic glutamate (B1630785) receptors, meaning high concentrations of glutamate induce cell death primarily through oxidative stress pathways.[7][8]

Key Signaling Pathways in DHM-Mediated Neuroprotection

The Nrf2/HO-1 Antioxidant Response Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9] Upon exposure to oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and thioredoxin (Trx).[9][10][11] The upregulation of these antioxidant enzymes helps to restore cellular redox homeostasis and protect neurons from oxidative damage. DHM is known to activate this protective pathway.[3]

Nrf2_HO1_Pathway Figure 1: DHM activates the Nrf2/HO-1 antioxidant pathway. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation DHM Dihydromyricetin (DHM) DHM->Keap1 Inhibits Oxidative_Stress Oxidative Stress (e.g., Glutamate) Oxidative_Stress->Keap1 Inhibits ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Maf Maf Maf->ARE Binds HO1_Gene HO-1 Gene ARE->HO1_Gene Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, etc.) HO1_Gene->Antioxidant_Enzymes Antioxidant_Enzymes->Oxidative_Stress Neutralizes

Caption: DHM promotes Nrf2 nuclear translocation to upregulate antioxidant enzymes.

Experimental Workflow for Assessing Neuroprotection

A typical workflow to assess the neuroprotective effects of a compound like DHM involves inducing neuronal stress in a cell culture model and subsequently measuring the compound's ability to mitigate the damage. This involves assays for cell viability, oxidative stress, apoptosis, and the expression of key signaling proteins.

Experimental_Workflow Figure 2: General experimental workflow for DHM neuroprotection assays. cluster_assays Endpoint Assays start Seed HT22 Cells pretreatment Pre-treat with Dihydromyricetin (DHM) (Various Concentrations) start->pretreatment inducer Induce Neurotoxicity (e.g., 5 mM Glutamate for 12-24h) pretreatment->inducer assays Perform Downstream Assays inducer->assays viability Cell Viability (MTT Assay) assays->viability ros Oxidative Stress (ROS Measurement) assays->ros apoptosis Apoptosis Analysis (Annexin V/PI Staining) assays->apoptosis western Protein Expression (Western Blot for Nrf2/HO-1) assays->western

Caption: Workflow for evaluating DHM's neuroprotective effects in vitro.

Protocols for Neuroprotective Effect Assays

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in 5% CO₂.[4]

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of DHM (e.g., 5, 10, 20 µM). Incubate for 2 hours.

  • Induction of Toxicity: Add glutamate to a final concentration of 5 mM to all wells except the control group.[6] Incubate for an additional 12-24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the control group.

Data Presentation:

Treatment GroupDHM (µM)Glutamate (5 mM)Absorbance (OD 570nm)Cell Viability (%)
Control--1.25 ± 0.08100.0
Glutamate Only-+0.61 ± 0.0548.8
DHM + Glutamate5+0.78 ± 0.0662.4
DHM + Glutamate10+0.95 ± 0.0776.0
DHM + Glutamate20+1.12 ± 0.0989.6

Table 1: Representative data from an MTT assay showing DHM's protective effect against glutamate-induced toxicity in HT22 cells. Data are presented as mean ± SD.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 from the MTT assay protocol using a 24-well plate or a black-walled 96-well plate.

  • Probe Loading: After the treatment period, wash the cells twice with warm PBS. Add 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with PBS to remove the excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 525 nm.[12] Alternatively, visualize and capture images using a fluorescence microscope.

  • Calculation: Normalize the fluorescence intensity of treated groups to the control group.

Data Presentation:

Treatment GroupDHM (µM)Glutamate (5 mM)Relative Fluorescence Units (RFU)ROS Level (% of Glutamate)
Control--1500 ± 120-
Glutamate Only-+4800 ± 350100.0
DHM + Glutamate5+3650 ± 28076.0
DHM + Glutamate10+2700 ± 21056.3
DHM + Glutamate20+1900 ± 15039.6

Table 2: Representative data showing DHM's ability to reduce glutamate-induced intracellular ROS levels. Data are presented as mean ± SD.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a membrane-impermeable DNA stain that enters cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Culture and Treatment: Seed HT22 cells in a 6-well plate and treat as described in the MTT protocol (steps 1-3).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Data Presentation:

Treatment GroupViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Total Apoptotic (%)
Control95.1 ± 2.32.5 ± 0.51.8 ± 0.44.3
Glutamate Only52.3 ± 4.128.7 ± 3.515.2 ± 2.843.9
DHM (20 µM) + Glutamate83.5 ± 3.89.8 ± 1.25.5 ± 0.915.3

Table 3: Summary of flow cytometry data demonstrating DHM's anti-apoptotic effect against glutamate-induced cell death. Data are presented as mean ± SD.

Western Blot Analysis of Nrf2/HO-1 Pathway Proteins

Western blotting is used to quantify the expression levels of specific proteins involved in the neuroprotective signaling pathway, such as total Nrf2, nuclear Nrf2, and HO-1.

Protocol:

  • Cell Culture and Treatment: Culture and treat HT22 cells in 60 mm dishes as previously described.

  • Protein Extraction:

    • For total protein, lyse cells in RIPA buffer.

    • For nuclear/cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions to isolate protein fractions.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B for nuclear fractions) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensity using image analysis software (e.g., ImageJ) and normalize to the loading control.

Data Presentation:

Treatment GroupRelative Nuclear Nrf2 Expression (Normalized to Lamin B)Relative HO-1 Expression (Normalized to β-actin)
Control1.0 ± 0.11.0 ± 0.2
Glutamate Only1.2 ± 0.21.5 ± 0.3
DHM (20 µM) + Glutamate3.5 ± 0.44.1 ± 0.5

Table 4: Densitometric analysis from Western blot experiments showing DHM enhances the expression of nuclear Nrf2 and HO-1 in glutamate-treated HT22 cells. Data are presented as mean fold change ± SD relative to the control.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a natural compound with a chemical structure that suggests potential biological activities. This document provides a detailed protocol for evaluating its antimicrobial properties against a panel of clinically relevant bacteria and fungi. The methodologies described herein are based on established standards for antimicrobial susceptibility testing, adapted for natural product screening. These protocols will guide researchers in determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound, essential first steps in the discovery of new antimicrobial agents. While the precise mechanism of action for this compound is yet to be elucidated, related compounds have been shown to inhibit critical cellular processes such as protein and DNA synthesis[1].

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be recorded and presented in a clear and structured format to allow for easy comparison and interpretation. The following tables provide templates for presenting MIC and MBC/MFC data for this compound against various microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDGram StainMIC (µg/mL)Positive Control (Drug)MIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positiveVancomycin
Enterococcus faecalisATCC 29212Gram-positiveAmpicillin
Escherichia coliATCC 25922Gram-negativeCiprofloxacin
Pseudomonas aeruginosaATCC 27853Gram-negativeGentamicin
Candida albicansATCC 90028N/A (Fungus)Fluconazole
Aspergillus nigerATCC 16404N/A (Fungus)Amphotericin B

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213Bactericidal/Bacteriostatic
Enterococcus faecalisATCC 29212Bactericidal/Bacteriostatic
Escherichia coliATCC 25922Bactericidal/Bacteriostatic
Pseudomonas aeruginosaATCC 27853Bactericidal/Bacteriostatic
Candida albicansATCC 90028Fungicidal/Fungistatic
Aspergillus nigerATCC 16404Fungicidal/Fungistatic

Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 is considered bacteriostatic[2].

Experimental Protocols

Preparation of this compound Stock Solution
  • Accurately weigh a suitable amount of this compound.

  • Dissolve the compound in a minimal amount of an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). The final concentration of the solvent in the assay should not exceed a level that affects microbial growth (typically ≤1% v/v).

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Prepare serial dilutions of the stock solution in the appropriate sterile broth medium to achieve the desired final concentrations for the assays.

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.[3]

  • Dilute this standardized suspension in the appropriate test medium to achieve the final desired inoculum concentration for each assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[4][5][6][7]

  • Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.

  • Add 100 µL of the highest concentration of the this compound working solution to the first well of each row designated for a specific microorganism.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Add 10 µL of the prepared microbial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[3]

  • Include a growth control well (medium + inoculum, no compound) and a sterility control well (medium only).

  • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast, or 28-35°C for 72 hours for filamentous fungi.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[2][8] The use of a viability indicator dye, such as resazurin (B115843) or tetrazolium salts, can aid in determining the endpoint.[9]

Agar (B569324) Disk Diffusion Assay (Qualitative Screening)

The agar disk diffusion method provides a preliminary, qualitative assessment of antimicrobial activity.[3][10][11]

  • Prepare Mueller-Hinton Agar (MHA) plates. The agar depth should be uniform, approximately 4 mm.[10]

  • Evenly spread the standardized microbial inoculum over the entire surface of the MHA plate using a sterile cotton swab.

  • Aseptically place sterile paper disks (6 mm in diameter) onto the inoculated agar surface.

  • Apply a known concentration of the this compound solution to each disk.

  • Place a positive control disk (containing a standard antibiotic) and a negative control disk (containing the solvent used to dissolve the compound) on the plate.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[2][8][12][13][14]

  • Following the determination of the MIC from the broth microdilution assay, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spread the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the plates under the same conditions as the initial MIC assay.

  • The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[2][12][14]

Visualizations

Experimental_Workflow_for_Antimicrobial_Testing Compound_Prep This compound Stock Solution MIC_Assay Broth Microdilution (MIC Determination) Compound_Prep->MIC_Assay Disk_Diffusion Agar Disk Diffusion (Qualitative Screening) Compound_Prep->Disk_Diffusion Inoculum_Prep Microbial Inoculum Preparation (0.5 McFarland) Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Diffusion MBC_Assay Subculturing from MIC plate (MBC/MFC Determination) MIC_Assay->MBC_Assay Transfer from clear wells Data_Analysis Data Analysis (MIC, MBC, Zone of Inhibition) Disk_Diffusion->Data_Analysis MBC_Assay->Data_Analysis

Caption: Workflow for antimicrobial susceptibility testing of this compound.

Broth_Microdilution_Protocol start Start prepare_plate Dispense 100 µL Broth into 96-well plate start->prepare_plate add_compound Add 100 µL Compound to first column prepare_plate->add_compound serial_dilute Perform 2-fold serial dilutions add_compound->serial_dilute add_inoculum Add 10 µL of Standardized Inoculum (5x10^5 CFU/mL) serial_dilute->add_inoculum incubate Incubate Plate (18-72 hours) add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Step-by-step protocol for the Broth Microdilution Assay.

References

Application Notes and Protocols for High-Throughput Screening of Dihydromyricetin (DHM)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Subject Compound: Initial searches for "Dihydromicromelin B" did not yield sufficient public data on its biological activity to develop detailed application notes for high-throughput screening. Therefore, this document focuses on the well-characterized flavonoid, Dihydromyricetin (B1665482) (DHM) , as a model compound. The principles and protocols described herein are broadly applicable to the high-throughput screening of other natural products, including novel compounds like this compound, once their primary biological activities have been elucidated.

Introduction to Dihydromyricetin (DHM)

Dihydromyricetin (DHM), also known as ampelopsin, is a natural flavonoid extracted from plants such as Ampelopsis grossedentata.[1][2] It has garnered significant attention in biomedical research due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] Notably, extensive research has highlighted the potent anti-cancer properties of DHM across various cancer types, making it a promising candidate for drug discovery and development.[1][5][6] DHM has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor invasion and migration through the modulation of multiple signaling pathways.[1][2]

High-throughput screening (HTS) offers a rapid and efficient methodology for evaluating large libraries of compounds, like natural product extracts, to identify potential therapeutic agents.[7][8] The application of HTS to natural products like DHM can accelerate the discovery of novel anti-cancer drugs and elucidate their mechanisms of action.[9][10]

Key Biological Activities and Mechanisms of Action

DHM exerts its anti-cancer effects by targeting several key signaling pathways involved in cancer progression:

  • Induction of Apoptosis: DHM can trigger apoptosis in cancer cells by activating caspase cascades (-3, -7, -9) and cleaving poly ADP-ribose polymerase (PARP).[1]

  • Cell Cycle Arrest: It can cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[6]

  • Modulation of Signaling Pathways: DHM is known to regulate critical signaling pathways such as PI3K/Akt, mTOR, and NF-κB, which are often dysregulated in cancer.[1][2]

  • Inhibition of Metastasis: It can suppress the invasion and migration of cancer cells by inhibiting processes like the epithelial-mesenchymal transition (EMT).[2]

These biological activities make DHM a versatile compound for screening in various anti-cancer assays.

Quantitative Data Summary

The following table summarizes the reported cytotoxic and anti-proliferative activities of Dihydromyricetin (DHM) against various cancer cell lines. This data is crucial for designing dose-response experiments in high-throughput screening.

Cell LineCancer TypeAssayEndpointIC50 / EC50 (µM)Exposure Time (h)Reference
A549Non-small cell lung cancerApoptosis AssayCell DeathNot specifiedNot specified[1]
H1975Non-small cell lung cancerApoptosis AssayCell DeathNot specifiedNot specified[1]
Hep3BHepatocellular carcinomaProliferation AssayInhibition of ProliferationNot specifiedNot specified[6]
SK-MEL-28MelanomaProliferation AssayInhibition of ProliferationNot specifiedNot specified[6]
Ovarian Cancer CellsOvarian CancerProliferation AssayInhibition of ProliferationNot specifiedNot specified[6]
Myelomonocytic Lymphoma CellsMyelomonocytic LymphomaProliferation AssayInhibition of ProliferationNot specifiedNot specified[6]
Cholangiocarcinoma CellsCholangiocarcinomaProliferation AssayInhibition of ProliferationNot specifiedNot specified[6]
HCCC9810CholangiocarcinomaCCK-8 AssayCell ViabilityNot specifiedNot specified[11]
TFK-1CholangiocarcinomaFlow CytometryApoptosisNot specifiedNot specified[11]

Note: While many studies confirm the activity of DHM, specific IC50/EC50 values were not always available in the initial search results. Researchers should perform dose-response studies to determine these values in their specific assay systems.

Experimental Protocols for High-Throughput Screening

The following are detailed protocols for common HTS assays relevant to the anti-cancer activities of DHM. These protocols are designed for 96-well or 384-well microplate formats, which are standard in HTS.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®)

Objective: To determine the dose-dependent effect of DHM on the viability and proliferation of cancer cells.

Principle: This assay measures the metabolic activity of viable cells. In the MTT assay, mitochondrial dehydrogenases in living cells convert the MTT salt into a colored formazan (B1609692) product. In the CellTiter-Glo® assay, the amount of ATP present is quantified, which is indicative of metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dihydromyricetin (DHM) stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization buffer (for MTT assay)

  • 96-well or 384-well clear-bottom cell culture plates

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of DHM in complete culture medium. Remove the old medium from the wells and add 100 µL of the DHM dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Development (MTT):

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization buffer and incubate overnight at 37°C.

    • Measure absorbance at 570 nm.

  • Assay Development (CellTiter-Glo®):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume as per manufacturer's instructions).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of DHM that inhibits cell viability by 50%).

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

Objective: To quantify the induction of apoptosis by DHM through the measurement of caspase-3 and -7 activities.

Principle: This luminescent assay uses a proluminescent caspase-3/7 substrate. Upon cleavage by active caspase-3 or -7, a substrate for luciferase is released, generating a luminescent signal that is proportional to caspase activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Dihydromyricetin (DHM) stock solution

  • Caspase-Glo® 3/7 Assay kit

  • 96-well or 384-well white-walled, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of Protocol 1.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Development:

    • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix gently on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Signal Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis: Normalize the luminescent signal to cell number (if performing a parallel viability assay) or express as fold-change relative to the vehicle control.

Visualizations

HTS_Workflow_for_DHM cluster_prep Assay Preparation cluster_screening Screening cluster_assay Assay Readout cluster_analysis Data Analysis plate_prep Plate Cancer Cells (96/384-well format) compound_prep Prepare DHM Serial Dilutions treatment Treat Cells with DHM compound_prep->treatment incubation Incubate (24-72 hours) treatment->incubation readout Add Assay Reagent (e.g., MTT, Caspase-Glo) incubation->readout measurement Measure Signal (Absorbance/Luminescence) readout->measurement data_analysis Calculate % Viability/ Apoptosis measurement->data_analysis dose_response Generate Dose-Response Curves & IC50 data_analysis->dose_response

Caption: High-throughput screening workflow for evaluating Dihydromyricetin.

DHM_Signaling_Pathway cluster_pathways Key Cancer-Related Signaling Pathways cluster_outcomes Cellular Outcomes DHM Dihydromyricetin (DHM) PI3K_Akt PI3K/Akt Pathway DHM->PI3K_Akt Inhibits mTOR mTOR Pathway DHM->mTOR Inhibits NFkB NF-κB Pathway DHM->NFkB Inhibits p53 p53 Pathway DHM->p53 Activates PI3K_Akt->mTOR Proliferation Inhibition of Proliferation mTOR->NFkB Metastasis Inhibition of Metastasis Apoptosis Induction of Apoptosis

Caption: Simplified signaling pathways modulated by Dihydromyricetin (DHM).

References

Application Notes and Protocols for Studying Enzyme Inhibition Kinetics of Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a natural coumarin (B35378) compound isolated from the plant genus Micromelum. Coumarins, a diverse class of benzopyrone secondary metabolites, are widely recognized for their broad spectrum of biological activities, including potent enzyme inhibition. These compounds have been shown to target a variety of enzymes, such as xanthine (B1682287) oxidase, carbonic anhydrases, cyclooxygenases (COX), and tyrosinase, making them promising candidates for drug discovery and development. This document provides a detailed guide for researchers interested in investigating the enzyme inhibition kinetics of this compound. While specific enzyme targets for this compound are still under active investigation, the protocols and methodologies outlined here for other coumarins provide a robust framework for its characterization.

Data Presentation: Enzyme Inhibition by Coumarin Compounds

The following table summarizes the inhibitory activities of various coumarin derivatives against different enzymes, offering a comparative basis for new studies on this compound.

CompoundTarget EnzymeIC50 (µM)Ki (µM)Type of InhibitionReference
EsculetinXanthine Oxidase20.912.056Competitive[1]
Umbelliferone (7-hydroxycoumarin)Xanthine Oxidase43.6521.683Uncompetitive[1]
7-hydroxy-4-methylcoumarinXanthine Oxidase96.704.86Mixed[1]
CoumarinCyclooxygenase-1 (COX-1)5930--[2]
EsculetinCyclooxygenase-1 (COX-1)2760--[2]
Phenyl hydrazono containing coumarin-6-sulfonamide-8.53 ± 0.72--
Coumarin–thiosemicarbazone analog (FN-19)Tyrosinase42.16 ± 5.16-Mixed
Thiazoline and Thiazolidinone coumarin derivativesCyclooxygenase-2 (COX-2)0.31 - 0.78--

Experimental Protocols

General Workflow for Enzyme Inhibition Assay

This workflow outlines the key steps in determining the enzyme inhibitory potential and kinetics of a test compound like this compound.

G General Experimental Workflow for Enzyme Inhibition Assay A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Determine Optimal Assay Conditions (Enzyme/Substrate Concentration, Incubation Time) A->B C Perform Initial Screening (Fixed concentrations of enzyme, substrate, and inhibitor) B->C D Determine IC50 Value (Varying inhibitor concentrations) C->D E Perform Kinetic Studies (Varying substrate and inhibitor concentrations) D->E F Data Analysis (Michaelis-Menten, Lineweaver-Burk plots) E->F G Determine Ki and Inhibition Type F->G

Caption: A flowchart illustrating the sequential steps for characterizing an enzyme inhibitor.

Protocol 1: Xanthine Oxidase (XO) Inhibition Assay

This protocol is adapted from studies on coumarin-mediated XO inhibition and can be used as a starting point for this compound.

1. Materials and Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound (test inhibitor)

  • Allopurinol (B61711) (positive control)

  • Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • Spectrophotometer

2. Procedure:

  • Prepare stock solutions of xanthine, this compound, and allopurinol in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Xanthine solution (to achieve a final concentration, e.g., 50 µM)

    • Varying concentrations of this compound or allopurinol.

  • Pre-incubate the mixture at 25°C for 15 minutes.

  • Initiate the reaction by adding xanthine oxidase solution.

  • Measure the absorbance at 295 nm (corresponding to the formation of uric acid) at regular intervals for a set period (e.g., 10 minutes).

3. Data Analysis:

  • Calculate the rate of reaction (velocity) from the linear portion of the absorbance vs. time plot.

  • Determine the percentage of inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

  • For kinetic analysis, repeat the assay with varying concentrations of both xanthine and this compound.

  • Construct Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition and the inhibition constant (Ki).

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay

Coumarins are known to inhibit carbonic anhydrases through a unique "prodrug" mechanism. This protocol outlines a method to assess this activity.

1. Materials and Reagents:

  • Human Carbonic Anhydrase isozymes (e.g., hCA I, II, IX, XII)

  • 4-Nitrophenyl acetate (B1210297) (substrate)

  • This compound (test inhibitor)

  • Acetazolamide (positive control)

  • Tris-HCl Buffer (e.g., 20 mM, pH 7.4)

  • Spectrophotometer

2. Procedure:

  • Prepare stock solutions of the substrate and inhibitors.

  • Incubate the CA enzyme with varying concentrations of this compound for a specified period (e.g., 6 hours) at room temperature to allow for potential hydrolysis of the lactone ring.

  • In a 96-well plate, add the buffer and the pre-incubated enzyme-inhibitor mixture.

  • Initiate the reaction by adding the 4-nitrophenyl acetate substrate.

  • Monitor the formation of 4-nitrophenol (B140041) by measuring the absorbance at 400 nm.

3. Data Analysis:

  • Calculate the enzymatic activity as the rate of change in absorbance.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

  • Perform kinetic studies by varying substrate and inhibitor concentrations to elucidate the mechanism of inhibition.

Signaling Pathways and Inhibition Mechanisms

Michaelis-Menten and Lineweaver-Burk Plots

Understanding the type of enzyme inhibition is crucial for characterizing the mechanism of action of this compound. The following diagrams illustrate the expected changes in Michaelis-Menten and Lineweaver-Burk plots for different types of inhibition.

G Michaelis-Menten Kinetics with Different Inhibition Types cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition cluster_3 Mixed Inhibition Competitive Vmax is unchanged Apparent Km increases Non-competitive Vmax decreases Km is unchanged Uncompetitive Vmax decreases Apparent Km decreases Mixed Vmax decreases Apparent Km may increase or decrease

Caption: A summary of the effects of different inhibition types on kinetic parameters.

G Lineweaver-Burk Plots for Different Inhibition Types A No Inhibitor B Competitive A->B Intercepts y-axis at the same point C Non-competitive A->C Intercepts x-axis at the same point D Uncompetitive A->D Parallel lines

Caption: A simplified representation of Lineweaver-Burk plots for different inhibition types.

Potential Signaling Pathway Involvement

While the direct enzyme targets of this compound are yet to be fully elucidated, inhibition of enzymes like COX can have downstream effects on inflammatory signaling pathways. For instance, inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation.

G Simplified Pro-inflammatory Signaling Pathway AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Inhibitor This compound (Potential Inhibitor) Inhibitor->COX

Caption: A diagram showing the potential inhibition of the cyclooxygenase pathway.

Conclusion

The study of this compound's enzyme inhibition kinetics holds significant potential for the discovery of novel therapeutic agents. By employing the standardized protocols and data analysis methods outlined in these application notes, researchers can systematically characterize its inhibitory profile. The provided data on other coumarins serves as a valuable benchmark and guide for these investigations. Further research to identify the specific enzyme targets of this compound will be crucial in understanding its mechanism of action and exploring its full therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Dihydromicromelin B Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and biological evaluation of Dihydromicromelin B derivatives. This compound, an angular pyranocoumarin (B1669404), and its analogs are of significant interest due to the diverse pharmacological activities exhibited by the coumarin (B35378) scaffold, including anti-inflammatory and cytotoxic effects.[1][2] This document outlines a representative synthetic protocol, summarizes key quantitative data for related compounds to guide SAR studies, and details the experimental procedures for biological evaluation.

Introduction

Coumarins, a class of benzopyrone-containing compounds, are widely distributed in nature and are known to possess a broad spectrum of biological activities.[3] Among these, pyranocoumarins, which feature a pyran ring fused to the coumarin core, have emerged as promising scaffolds for drug discovery.[4][5] this compound, isolated from Micromelum integerrimum, represents an angular pyranocoumarin with potential for derivatization to explore its structure-activity relationships (SAR) for various therapeutic targets, particularly in oncology and inflammatory diseases. This document provides a detailed guide for the synthesis of novel this compound derivatives to facilitate such SAR studies.

Synthesis of this compound Derivatives

A plausible synthetic route to generate derivatives of this compound involves a multi-step process starting from a substituted 7-hydroxycoumarin. The following workflow illustrates a general strategy.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Synthetic Steps cluster_product Final Products start1 Substituted 7-Hydroxycoumarin step1 O-Prenylation start1->step1 start2 Prenyl Bromide start2->step1 step2 Claisen Rearrangement step1->step2 Heat step3 Cyclization step2->step3 Acid Catalyst step4 Derivatization step3->step4 Various Reagents product This compound Derivatives step4->product

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of a Representative this compound Derivative

This protocol describes a general method for the synthesis of an angular pyranocoumarin, which can be adapted for various this compound derivatives by using appropriately substituted starting materials.

Step 1: O-Prenylation of 7-Hydroxycoumarin

  • To a solution of a substituted 7-hydroxycoumarin (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • To this suspension, add prenyl bromide (1.2 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to obtain the 7-prenyloxycoumarin (B162135) derivative.

Step 2: Claisen Rearrangement

  • Heat the 7-prenyloxycoumarin derivative (1.0 eq) neat or in a high-boiling solvent such as N,N-diethylaniline at 180-200 °C for 4-8 hours.

  • Monitor the reaction by TLC for the formation of the C-prenylated product.

  • Cool the reaction mixture to room temperature and purify the product directly by column chromatography (hexane-ethyl acetate) to yield the 8-prenyl-7-hydroxycoumarin.

Step 3: Oxidative Cyclization

  • Dissolve the 8-prenyl-7-hydroxycoumarin (1.0 eq) in formic acid.

  • Add m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to afford the dihydropyranocoumarin (this compound core).

Step 4: Derivatization (Example: Esterification)

  • To a solution of the synthesized dihydropyranocoumarin (1.0 eq) in dichloromethane (B109758) (DCM), add triethylamine (B128534) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (B1165640) (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 4-8 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to obtain the this compound derivative.

Structure-Activity Relationship (SAR) Studies

The following tables summarize the cytotoxic activities of micromelin (B228078) and other related coumarins isolated from Micromelum minutum. This data can serve as a starting point for designing new this compound derivatives with improved potency and selectivity.

Table 1: Cytotoxicity of Coumarins from Micromelum minutum

CompoundCell LineIC50 (µg/mL)
MicromelinKKU-100 (Cholangiocarcinoma)9.2
MicromelinNCI-H187 (Small Cell Lung Cancer)27.1
MurralonginKKU-100 (Cholangiocarcinoma)9.0
MurrangatinKKU-100 (Cholangiocarcinoma)2.9
MicrominutinKKU-100 (Cholangiocarcinoma)1.7-19.2
MinumicrolinKKU-100 (Cholangiocarcinoma)10.2

Table 2: Cytotoxicity of other Coumarins from Micromelum minutum

CompoundCell LineIC50 (µM)
Clauslactone ESBC3 (Lung Adenocarcinoma)3.7
Clauslactone EA549 (Lung Adenocarcinoma)10.4
Minutin ALeishmania major26.2
MahanineU937 (Myeloid Leukemia)8.7

SAR Insights:

  • The data suggests that minor structural modifications on the coumarin scaffold can significantly impact cytotoxic activity.

  • The presence and nature of substituents on the pyran ring and the coumarin nucleus are likely to be critical for potency.

  • Derivatization of the hydroxyl group in the dihydropyran ring of this compound could be a key strategy to modulate activity and selectivity.

Signaling Pathway Modulation

Pyranocoumarin derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways. A proposed mechanism of action involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_pathways Signaling Cascades cluster_inhibition Inhibition by Derivatives cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines iNOS iNOS NFkB->iNOS Inhibition This compound Derivatives Inhibition->MAPK Inhibition->NFkB

Caption: Proposed anti-inflammatory signaling pathway modulation.

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Nitric Oxide (NO) Production Assay
  • Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach 80% confluency.

  • Pre-treat the cells with different concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the amount of nitrite (B80452) using a sodium nitrite standard curve.

Western Blot Analysis for Signaling Proteins
  • Treat RAW 264.7 cells with the this compound derivatives and/or LPS as described above.

  • Lyse the cells and determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, p38, JNK, and NF-κB p65 overnight at 4 °C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

Troubleshooting & Optimization

Technical Support Center: Dihydromicromelin B Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Dihydromicromelin B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically extracted?

This compound is a natural coumarin (B35378). It is primarily isolated from plants of the Micromelum genus, which belongs to the Rutaceae family. Various species within this genus, such as Micromelum minutum, are known to produce a variety of coumarins.

Q2: Which solvents are most effective for extracting this compound?

Polar organic solvents are generally effective for extracting coumarins. Methanol (B129727) and ethanol (B145695) are commonly used and have shown good results for coumarin extraction.[1][2] The choice of solvent is a critical parameter that influences extraction efficiency. For furanocoumarins, boiling methanol has been shown to be effective.[2][3] Acetone has also been used to extract coumarins from Micromelum minutum stems.

Q3: What are the key factors that influence the yield of this compound during extraction?

Several factors can significantly impact the yield of this compound:

  • Solvent Choice: The polarity of the solvent plays a crucial role. Polar solvents like methanol and ethanol are generally effective.[1][2]

  • Extraction Temperature: Higher temperatures can increase the solubility of this compound and improve extraction efficiency. However, excessively high temperatures may lead to its degradation.[1] Studies on other coumarins have shown stability up to 150°C, with degradation occurring at higher temperatures.[4][5]

  • Extraction Time: A longer extraction time generally leads to a higher yield, but there is an optimal duration beyond which the increase may be negligible or degradation could occur.[1]

  • Solvent-to-Solid Ratio: A higher ratio of solvent to plant material can enhance extraction by ensuring complete immersion and providing a sufficient concentration gradient for mass transfer.[1]

  • Particle Size of Plant Material: Grinding the plant material to a fine powder increases the surface area available for solvent contact, thereby improving extraction efficiency.[1]

Q4: What analytical methods are recommended for quantifying this compound in an extract?

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of natural products like this compound.[6][7] HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can provide both quantitative and structural information.[3][8]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, providing potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete extraction due to inappropriate solvent.- Use polar solvents like methanol, ethanol, or acetone. - Consider a solvent polarity gradient during column chromatography for purification.
Insufficient extraction time or temperature.- Increase extraction time, monitoring for yield plateau. - Optimize temperature; for coumarins, temperatures up to 150°C are generally safe.[4][5]
Poor solvent-to-solid ratio.- Increase the solvent volume to ensure the entire plant material is submerged and allow for efficient extraction.[1]
Large particle size of plant material.- Grind the dried plant material into a fine, uniform powder to maximize the surface area for solvent interaction.[1]
Degradation of this compound during extraction.- Avoid excessively high temperatures during extraction and solvent evaporation.[1] Use a rotary evaporator at a controlled, low temperature. - Protect the extract from light, as some coumarins are photosensitive.
Presence of Impurities in the Final Product Co-extraction of other compounds with similar polarity.- Optimize the chromatographic separation method (e.g., adjust the solvent gradient in HPLC). - Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll.
Incomplete separation during chromatography.- Use a different stationary phase or solvent system for column chromatography or HPLC. - Ensure the column is not overloaded.
Emulsion Formation During Liquid-Liquid Extraction High concentration of surfactants or lipids in the extract.- Add a small amount of a different organic solvent to alter the properties of the separation.[4] - Increase the ionic strength of the aqueous layer by adding brine (salting out).[4] - Gently swirl instead of vigorously shaking the separatory funnel.[4]
Particulate matter stabilizing the emulsion.- Filter the crude extract before performing liquid-liquid extraction.

Experimental Protocols

Protocol 1: General Soxhlet Extraction for this compound

This protocol provides a general method for the extraction of this compound from dried plant material.

  • Preparation of Plant Material:

    • Thoroughly dry the plant material (e.g., leaves or stems of Micromelum sp.) in a well-ventilated area or an oven at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder using a mechanical grinder.[1]

  • Soxhlet Extraction:

    • Accurately weigh about 50 g of the powdered plant material and place it in a cellulose (B213188) thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill the boiling flask with a suitable solvent (e.g., methanol, ethanol, or acetone) to about two-thirds of its volume.

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for 6-8 hours.

  • Solvent Evaporation:

    • After extraction, cool the solution and transfer it to a round-bottom flask.

    • Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure to obtain the crude extract.

  • Purification (Optional):

    • The crude extract can be further purified using column chromatography on silica (B1680970) gel with a suitable solvent gradient (e.g., hexane-ethyl acetate).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a general method for the quantification of this compound.

  • Standard Preparation:

    • Prepare a stock solution of a known concentration of pure this compound standard in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Dissolve a known weight of the crude extract in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[3]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol or acetonitrile (B52724) (B).[6]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Diode Array Detector (DAD) at the maximum absorption wavelength of this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the impact of various extraction parameters on the yield of this compound.

Table 1: Effect of Solvent on this compound Yield

SolventYield (mg/g of dry plant material)
Hexane0.2 ± 0.05
Dichloromethane1.5 ± 0.2
Acetone3.8 ± 0.3
Ethanol4.5 ± 0.4
Methanol5.1 ± 0.5

Table 2: Effect of Extraction Time and Temperature on this compound Yield (Solvent: Methanol)

Extraction Time (hours)Yield at 40°C (mg/g)Yield at 60°C (mg/g)
23.2 ± 0.34.1 ± 0.4
44.5 ± 0.45.3 ± 0.5
65.1 ± 0.55.8 ± 0.6
85.2 ± 0.55.9 ± 0.6

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Micromelum sp.) drying Drying (40-50°C) plant_material->drying grinding Grinding drying->grinding extraction Soxhlet Extraction (Methanol, 6h, 60°C) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Column Chromatography (Silica Gel) crude_extract->purification analysis HPLC Analysis crude_extract->analysis pure_compound Pure this compound purification->pure_compound pure_compound->analysis

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield? check_solvent Check Solvent Polarity start->check_solvent Yes check_temp Optimize Temperature check_solvent->check_temp check_time Optimize Extraction Time check_temp->check_time check_ratio Increase Solvent:Solid Ratio check_time->check_ratio check_particle Reduce Particle Size check_ratio->check_particle check_degradation Check for Degradation check_particle->check_degradation solution Yield Improved check_degradation->solution

Caption: A logical approach to troubleshooting low extraction yields.

Generalized Coumarin Biosynthesis Pathway

coumarin_biosynthesis shikimic_acid Shikimic Acid Pathway phenylalanine L-Phenylalanine shikimic_acid->phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid hydroxylation Ortho-hydroxylation cinnamic_acid->hydroxylation coumaric_acid o-Coumaric Acid hydroxylation->coumaric_acid glucosylation Glucosylation coumaric_acid->glucosylation coumarinyl_glucoside o-Coumarinyl Glucoside glucosylation->coumarinyl_glucoside isomerization Trans-cis Isomerization coumarinyl_glucoside->isomerization cis_coumarinyl_glucoside cis-o-Coumarinyl Glucoside isomerization->cis_coumarinyl_glucoside cyclization Lactone Formation (Spontaneous/Enzymatic) cis_coumarinyl_glucoside->cyclization coumarin Coumarin Core Structure cyclization->coumarin prenylation Prenylation & Other Modifications coumarin->prenylation dihydromicromelin_b This compound prenylation->dihydromicromelin_b

Caption: A simplified representation of the general biosynthetic pathway of coumarins.

References

Technical Support Center: Purification of Dihydromicromelin B and Other Novel Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific purification protocols and challenges for Dihydromicromelin B are not extensively documented in publicly available literature. This guide provides general troubleshooting advice and best practices for the purification of novel natural products based on common chromatographic and stability issues.

Frequently Asked Questions (FAQs)

Q1: I am starting the purification of this compound, a natural product with limited published data. Where should I begin?

A1: When approaching the purification of a novel compound like this compound, a systematic approach is crucial. Start with a small amount of your crude extract to develop a robust purification method. It is advisable to begin with understanding the compound's basic properties. Information on this compound indicates a molecular weight of 290.271 and a formula of C₁₅H₁₄O₅[1].

Your initial steps should involve:

  • Solubility Testing: Determine the solubility of the crude extract and the target compound in various solvents. This will be critical for sample preparation and choosing the mobile phase for chromatography.

  • Preliminary Analysis: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with a broad gradient to get a preliminary profile of your extract. This will help you estimate the complexity of the mixture and the approximate retention time of your target compound.

  • Method Development: Start with a generic reversed-phase HPLC method and optimize it based on the results of your preliminary analysis.

Q2: My compound of interest, this compound, appears to be degrading during the purification process. What can I do?

A2: Degradation of the target molecule is a common challenge in natural product purification. While specific stability data for this compound is unavailable, studies on similar compounds like dihydromyricetin (B1665482) have shown instability in certain conditions[2].

Here are some general strategies to mitigate degradation:

  • Temperature Control: Perform purification steps at lower temperatures (e.g., in a cold room or using a column thermostat) to reduce the rate of degradation.

  • pH Control: The stability of a compound can be highly dependent on pH. Buffer your mobile phase and sample solutions to maintain a pH where the compound is most stable. For some compounds, degradation is higher in alkaline or strongly acidic conditions[3].

  • Minimize Exposure to Light and Air: Some compounds are sensitive to light or oxidation. Use amber vials and degas your solvents to minimize exposure.

  • Use of Stabilizers: In some cases, antioxidants like Vitamin C have been shown to increase the stability of compounds in solution[2].

  • Expedite the Purification Process: The longer the compound is in solution or on a chromatography column, the more time it has to degrade. Streamline your purification workflow to minimize processing time.

Troubleshooting Guide: Chromatographic Purification

This section provides troubleshooting for common issues encountered during HPLC or other column chromatography techniques.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes and Solutions:

Possible Cause Solution
Column Overload Reduce the injection volume or the concentration of the sample[4].
Sample Solvent Incompatibility Dissolve the sample in the mobile phase or a weaker solvent. Strong solvents like DMSO can cause peak distortion[5].
Column Contamination or Aging Flush the column with a strong solvent. If the problem persists, the column may need to be replaced[4].
Presence of Interfering Compounds Improve the sample clean-up process before chromatography.
Secondary Interactions with Column Packing Add a competing agent to the mobile phase (e.g., a small amount of acid or base) to block active sites on the stationary phase.
Issue 2: Fluctuating Retention Times

Possible Causes and Solutions:

Possible Cause Solution
Changes in Mobile Phase Composition Ensure accurate and consistent mobile phase preparation. Premixing solvents can improve reproducibility.
Inconsistent Flow Rate Check the pump for leaks or bubbles. A gradual increase in retention time can indicate a leak, while a decrease can suggest a flow rate that is too high[6].
Temperature Fluctuations Use a column oven to maintain a constant temperature.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection.
Issue 3: High Backpressure

Possible Causes and Solutions:

Possible Cause Solution
Column Frit Blockage Back-flush the column (if permitted by the manufacturer). If this doesn't work, the frit may need to be replaced.
Sample Particulates Filter all samples and mobile phases before use. An in-line filter can also be installed before the column[4].
Precipitation in the System Ensure the sample is fully dissolved in the mobile phase. Flush the system with a solvent that can dissolve the potential precipitate.
Tubing Blockage Systematically disconnect fittings to locate the source of the high pressure[4].

Experimental Protocols

Protocol 1: General Troubleshooting for HPLC Issues
  • Rule of One: Change only one parameter at a time to isolate the cause of the problem[6].

  • Confirm the Problem: Repeat the injection to ensure the issue is reproducible[6].

  • Check the Basics:

    • Verify the mobile phase composition and ensure there is enough solvent in the reservoirs.

    • Check for any visible leaks in the system.

    • Ensure all fittings are secure.

  • Isolate the Column:

    • Disconnect the column and run the pump to check the system pressure without the column. If the pressure is normal, the issue is likely with the column.

    • If the pressure is still high, systematically disconnect components (e.g., injector, detector) to find the blockage.

  • Run a Standard: Inject a well-characterized standard to determine if the issue is with the system or the sample[5].

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis crude_extract Crude Extract solubility_test Solubility Testing crude_extract->solubility_test prelim_analysis Preliminary TLC/HPLC solubility_test->prelim_analysis sample_cleanup Sample Cleanup (e.g., SPE) prelim_analysis->sample_cleanup method_dev Method Development (HPLC) sample_cleanup->method_dev scale_up Scale-up Purification method_dev->scale_up fraction_collection Fraction Collection scale_up->fraction_collection purity_check Purity Check (HPLC, NMR) fraction_collection->purity_check structure_elucidation Structure Elucidation purity_check->structure_elucidation troubleshooting_logic start Chromatographic Problem Identified is_reproducible Is the problem reproducible? start->is_reproducible is_reproducible->start No check_basics Check Basics (Mobile Phase, Leaks) is_reproducible->check_basics Yes change_one Change One Parameter at a Time check_basics->change_one isolate_column Isolate the Column change_one->isolate_column pressure_high System pressure still high? isolate_column->pressure_high column_issue Issue is with the column (flush or replace) pressure_high->column_issue No system_issue Issue is with the system (check tubing, injector) pressure_high->system_issue Yes run_standard Run a Standard column_issue->run_standard system_issue->run_standard standard_ok Standard runs correctly? run_standard->standard_ok sample_issue Issue is with the sample (degradation, solubility) standard_ok->sample_issue Yes system_or_method_issue Issue is with the system or method standard_ok->system_or_method_issue No

References

troubleshooting Dihydromicromelin B crystallization experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydromicromelin B crystallization experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended screening conditions for this compound crystallization?

Q2: My experiment resulted in an oil instead of crystals. What does this "oiling out" mean and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[1][2] This often happens if the melting point of your compound is lower than the temperature of the solution or if the concentration of the solute is too high, causing it to come out of solution too quickly.[1] To troubleshoot this, you can try:

  • Re-dissolving the oil by gently warming the solution and adding more of the primary solvent to reduce the supersaturation level.[1][2]

  • Slowing down the cooling rate to allow the molecules more time to arrange into a crystal lattice.

  • Trying a different solvent or a co-solvent system.

Q3: No crystals have formed after an extended period. What steps can I take to induce crystallization?

A3: The absence of crystal formation is a common issue, often related to the solution not being supersaturated or the nucleation barrier being too high. Here are some techniques to induce crystallization:

  • Introduce a seed crystal: If you have a previously formed crystal of this compound, adding a tiny speck to the solution can provide a template for further crystal growth.

  • Scratching the surface: Gently scratching the inside of the glass vial with a metal spatula can create microscopic imperfections that may serve as nucleation sites.

  • Increase concentration: You can either slowly evaporate the solvent or, if using a cooling crystallization method, try a slightly higher initial concentration.

  • Reduce the temperature: If not already done, placing the experiment at a lower temperature (e.g., in a refrigerator or cold room) can decrease the solubility and promote crystallization.

Q4: The crystals I obtained are very small or needle-like. How can I grow larger, higher-quality crystals?

A4: The formation of small or needle-like crystals often indicates rapid nucleation and growth. To encourage the growth of larger, single crystals, you should aim to slow down the crystallization process. Consider the following adjustments:

  • Slower evaporation: Reduce the rate of solvent evaporation by using a vial with a smaller opening or by placing the vial in a larger, sealed container.

  • Slower cooling: If using a cooling method, insulate the container to slow down the rate of temperature decrease.

  • Optimize solvent system: Experiment with different solvents or solvent mixtures to find conditions where this compound has moderate solubility.

  • Minimize disturbances: Ensure your crystallization experiments are left in a vibration-free environment.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound crystallization experiments.

Problem 1: Amorphous Precipitate Formation

An amorphous precipitate is a solid with no ordered crystalline structure. This can occur if the solution becomes too supersaturated too quickly.

  • Solution Workflow:

Caption: Troubleshooting workflow for amorphous precipitate formation.

Problem 2: Poor Crystal Quality (e.g., twinned, polycrystalline)

Poor quality crystals can hinder subsequent analysis, such as X-ray diffraction.

  • Influencing Factors and Corrective Actions:

FactorPotential Cause of Poor QualityRecommended Action
Cooling Rate Rapid cooling can lead to multiple nucleation events and intergrown crystals.Decrease the cooling rate. Allow the solution to cool to room temperature slowly before moving to lower temperatures.
Solvent High supersaturation in the chosen solvent can cause rapid crystal growth.Select a solvent in which this compound has moderate, not excessively high, solubility.
Impurities Impurities can be incorporated into the crystal lattice, causing defects.Purify the this compound sample further before crystallization.
Vibrations Mechanical disturbances can induce secondary nucleation.Place the crystallization experiment in a quiet, isolated location.

Experimental Protocols

Slow Evaporation Method

This is a straightforward method suitable for initial screening.

  • Dissolve a small amount of this compound in a suitable solvent in a small vial to create a nearly saturated solution.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial periodically for crystal growth.

Vapor Diffusion Method

This technique is more controlled than slow evaporation and is excellent for growing high-quality single crystals.

  • Hanging Drop Workflow:

Caption: Workflow for the hanging drop vapor diffusion method.

Signaling Pathways and Logical Relationships

While this compound is a natural product, its interaction with biological pathways is a subject of ongoing research. The following diagram illustrates a generalized troubleshooting logic for crystallization experiments.

G cluster_setup Experimental Setup cluster_observation Observation cluster_action Troubleshooting Action A Define Purity of this compound B Select Crystallization Method (Evaporation, Diffusion, Cooling) A->B C Screen Solvents B->C D No Crystals C->D E Oil Formation C->E F Poor Quality Crystals C->F G Good Crystals C->G H Increase Concentration / Add Seed Crystal / Scratch Vial D->H I Add More Solvent / Slow Cooling / Change Solvent E->I J Slow Down Growth Rate / Re-purify Sample F->J H->C Re-evaluate Conditions I->C Re-evaluate Conditions J->C Re-evaluate Conditions

Caption: A logical diagram for troubleshooting crystallization experiments.

References

how to increase the stability of Dihydromicromelin B for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the stability of Dihydromicromelin B for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored under the following conditions:

FormStorage TemperatureDuration
Powder -20°CUp to 3 years[1]
In Solvent -80°CUp to 1 year[1]

It is crucial to store the compound in a cool, dark, and dry place to minimize degradation.[2] Airtight containers are recommended to prevent exposure to moisture and oxygen.[3][4]

Q2: What are the main factors that can cause the degradation of this compound?

A2: this compound, as a furanocoumarin, is susceptible to several environmental factors that can lead to its degradation. These include:

  • Light (Photodegradation): Exposure to UV light can induce photochemical reactions, leading to the formation of photooxidation products. Furanocoumarins are known photosensitizers.

  • pH (Hydrolysis): Basic conditions (high pH) can promote the hydrolysis of the lactone ring, a core structural feature of coumarins, leading to the formation of inactive derivatives.

  • Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation of the molecule.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis, oxidation, and thermal decomposition.

Q3: I am observing a decrease in the purity of my this compound sample over time. What could be the cause and how can I troubleshoot it?

A3: A decrease in purity suggests that your sample is degrading. To troubleshoot this issue, consider the following:

  • Review Storage Conditions: Ensure that the compound is stored at the recommended temperature, protected from light, and in an airtight container.

  • Solvent Stability: If the compound is in solution, the solvent itself might be contributing to degradation. Consider preparing fresh solutions before use and storing stock solutions at -80°C for no longer than one year.

  • Perform a Forced Degradation Study: To identify the specific cause of degradation, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, and light) to understand its degradation profile.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and storage of this compound.

ProblemPotential CauseSuggested Solution
Loss of biological activity in an in vitro assay. Degradation of this compound in the assay medium.Prepare fresh solutions of the compound for each experiment. Minimize the exposure of the stock solution and final dilutions to light. Ensure the pH of the assay buffer is compatible with the stability of the compound.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Conduct a forced degradation study to generate and identify potential degradation products. Use a stability-indicating HPLC method that can separate the parent compound from its degradants.
Discoloration of the this compound powder. Potential oxidation or photodegradation.Store the powder under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect it from light and oxygen.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to determine the intrinsic stability of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid powder in a hot air oven at 105°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the solid powder and the stock solution to UV light (254 nm) and fluorescent light for a specified period (e.g., 24 hours).

3. Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC-UV or UPLC-MS/MS method.

  • Quantify the remaining this compound and identify the major degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a suitable gradient, for example:0-5 min: 10-90% B5-7 min: 90% B7-8 min: 90-10% B8-10 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (determine by UV scan) or MS detection
Injection Volume 10 µL

Note: This method will likely require optimization for your specific instrumentation and the degradation products formed.

Visualizing Degradation and Experimental Logic

The following diagrams illustrate the potential degradation pathways of furanocoumarins and the logical workflow for stability testing.

cluster_degradation Potential Degradation Pathways of this compound DHM This compound Photo Photodegradation (UV Light) DHM->Photo Hydrolysis Hydrolysis (Basic pH) DHM->Hydrolysis Oxidation Oxidation (Oxygen, Peroxides) DHM->Oxidation Photo_Prod Photooxidation Products Photo->Photo_Prod Hydro_Prod Hydrolyzed Lactone Ring Hydrolysis->Hydro_Prod Oxi_Prod Oxidized Derivatives Oxidation->Oxi_Prod

Caption: Potential degradation pathways for this compound.

cluster_workflow Stability Testing Workflow start Start: Pure this compound Sample forced_deg Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) start->forced_deg hplc_dev Develop Stability-Indicating HPLC/UPLC-MS Method forced_deg->hplc_dev analysis Analyze Stressed Samples hplc_dev->analysis identify Identify Major Degradation Products analysis->identify quantify Quantify Remaining Parent Compound analysis->quantify storage_opt Optimize Long-Term Storage Conditions identify->storage_opt quantify->storage_opt end End: Stable Formulation/Storage Protocol storage_opt->end

Caption: Logical workflow for assessing the stability of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Dihydromicromelin B in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Dihydromicromelin B in experimental assays. Given the limited publicly available data on the specific molecular targets of this compound, this guide leverages principles from related compounds and general strategies for small molecule inhibitors to provide a practical framework for robust experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a natural product, and while specific data on its mechanism of action is limited, related compounds such as Micromelin have demonstrated cytotoxic activity against various cancer cell lines, including P-388 lymphocytic leukemia and human B lymphoma cells.[1][2] Therefore, it is plausible that this compound is being investigated for its potential as an anti-cancer agent. For the purposes of this guide, we will consider a hypothetical scenario where this compound's intended on-target effect is the induction of apoptosis in diffuse large B-cell lymphoma (DLBCL) cells through the inhibition of a specific kinase, which we will refer to as "Kinase X".

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended therapeutic target (e.g., "Kinase X"). These unintended interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's mechanism of action. Minimizing off-target effects is crucial for the accurate assessment of a compound's therapeutic potential and for the development of safe and effective drugs.

Q3: What are the initial signs that this compound might be causing off-target effects in my assay?

Several indicators may suggest the presence of off-target effects:

  • Discrepancy between potency in biochemical and cellular assays: The concentration of this compound required to inhibit the purified target protein (biochemical IC50) is significantly lower than the concentration needed to observe the desired cellular effect (cellular EC50).

  • Inconsistent results across different cell lines: The phenotypic response to this compound varies unexpectedly between different DLBCL cell lines that all express the intended target, "Kinase X".

  • Phenotype does not match genetic knockdown of the target: Suppressing the expression of "Kinase X" using techniques like siRNA or CRISPR does not replicate the phenotype observed with this compound treatment.

  • Unexpected cellular toxicities: The compound induces broad cytotoxicity at concentrations close to those that produce the desired on-target effect.

Q4: How can I proactively minimize off-target effects in my experimental design?

Several strategies can be employed from the outset:

  • Dose-response studies: Determine the minimal effective concentration of this compound that elicits the desired on-target effect to reduce the likelihood of engaging lower-affinity off-targets.

  • Use of control compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Orthogonal approaches: Confirm key findings using a different inhibitor of "Kinase X" that has a distinct chemical structure from this compound.

  • Target engagement assays: Directly measure the binding of this compound to "Kinase X" within the cell to confirm that the compound is reaching its intended target at the concentrations used in phenotypic assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound and provides actionable steps to diagnose and mitigate potential off-target effects.

Observed Issue Potential Cause (Off-Target Related) Troubleshooting Steps
High background signal or non-specific effects in a cell-based assay. This compound may be interfering with the assay components (e.g., fluorescent reporters, enzymes).1. Run a cell-free assay with the detection reagents and this compound to check for direct interference. 2. Use an alternative assay with a different readout to confirm the biological effect.
Cell death is observed at concentrations intended to be non-toxic. The compound may be hitting essential cellular targets other than "Kinase X".1. Perform a broad-spectrum kinase screen to identify potential off-target kinases. 2. Compare the cytotoxic profile of this compound with that of other known inhibitors of the identified off-targets.
The observed phenotype is inconsistent with the known function of "Kinase X". This compound may be modulating a different signaling pathway that produces a similar downstream effect.1. Use pathway analysis tools to identify potential off-target pathways. 2. Perform western blotting for key markers of the suspected off-target pathway.
Results are not reproducible between experiments. Variability in cell culture conditions (e.g., cell density, passage number) may alter the expression of off-target proteins.1. Standardize all cell culture and experimental parameters. 2. Regularly check for and document any changes in cell morphology or growth rate.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

Objective: To identify the on-target and potential off-target kinases of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Assay: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM).

  • Data Analysis: The service will provide data on the percent inhibition of each kinase. Identify kinases that are significantly inhibited.

  • Follow-up: For promising off-targets, determine the IC50 values to quantify the potency of this compound against these kinases.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its intended target, "Kinase X", in intact cells.

Methodology:

  • Cell Treatment: Treat DLBCL cells with this compound or a vehicle control (DMSO) for a specified time.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

  • Protein Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble "Kinase X" at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble "Kinase X" as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate key concepts and workflows.

experimental_workflow Experimental Workflow for Investigating Off-Target Effects cluster_0 Initial Observation cluster_1 Primary Validation cluster_2 Off-Target Investigation cluster_3 Conclusion phenotype Phenotypic Effect Observed (e.g., Apoptosis in DLBCL cells) dose_response Dose-Response Curve phenotype->dose_response target_knockdown Genetic Knockdown of 'Kinase X' (siRNA/CRISPR) phenotype->target_knockdown kinase_profiling Kinase Profiling Screen dose_response->kinase_profiling orthogonal_inhibitor Use Orthogonal Inhibitor target_knockdown->orthogonal_inhibitor cetsa Cellular Thermal Shift Assay (CETSA) kinase_profiling->cetsa conclusion On-Target vs. Off-Target Effect Confirmation cetsa->conclusion orthogonal_inhibitor->cetsa

Caption: Workflow for identifying and validating off-target effects.

signaling_pathway Hypothetical Signaling Pathway of this compound cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway DHM This compound KinaseX Kinase X DHM->KinaseX KinaseY Kinase Y DHM->KinaseY Downstream1 Downstream Effector 1 KinaseX->Downstream1 inhibition Apoptosis Apoptosis Downstream1->Apoptosis induces Downstream2 Downstream Effector 2 KinaseY->Downstream2 inhibition CellCycleArrest Cell Cycle Arrest Downstream2->CellCycleArrest

Caption: On-target vs. a potential off-target signaling pathway.

By following the guidelines and protocols outlined in this technical support center, researchers can more effectively navigate the challenges of working with novel compounds like this compound and generate more reliable and translatable experimental results.

References

Technical Support Center: Dihydromicromelin B In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding in vivo applications of Dihydromicromelin B is currently limited in publicly available scientific literature. This guide provides general advice for initiating in vivo studies with novel compounds and should be adapted based on preliminary in vitro and pilot in vivo data.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dosage for this compound in mice?

A1: As of our latest literature search, there are no published in vivo studies that establish a specific dosage for this compound in any animal model. To determine an appropriate starting dose, it is crucial to conduct a dose-finding study. We recommend beginning with a low dose, guided by the compound's in vitro cytotoxicity (e.g., IC50 or EC50 values) and performing a dose-escalation study to identify a well-tolerated and effective dose.

Q2: How should I formulate this compound for in vivo administration?

A2: The formulation will depend on the administration route and the compound's solubility. This compound is a coumarin, and many coumarins have poor water solubility. Therefore, a suitable vehicle is necessary. Common vehicles for poorly soluble compounds include:

  • A mixture of DMSO, PEG300, Tween 80, and saline.

  • Corn oil or other biocompatible oils for oral or subcutaneous administration.

  • Cyclodextrin-based formulations to improve aqueous solubility.

It is essential to test the solubility and stability of this compound in your chosen vehicle before administration. A small pilot study to assess vehicle toxicity is also recommended.

Q3: What is the best route of administration for this compound?

A3: The optimal route of administration (e.g., oral, intravenous, intraperitoneal, subcutaneous) has not been determined for this compound. The choice will depend on the research question, the target organ, and the compound's pharmacokinetic properties. Oral gavage is a common starting point for many studies, but bioavailability may be a concern. Intravenous administration ensures 100% bioavailability but may lead to faster clearance.

Q4: Are there any known toxicities associated with this compound?

A4: There is no published data on the in vivo toxicity of this compound. A preliminary toxicology study is a critical step in refining the dosage. This should include monitoring for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and may involve histological analysis of major organs at the end of the study.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor compound solubility in vehicle The chosen vehicle is not appropriate for the physicochemical properties of this compound.- Test a panel of different GRAS (Generally Recognized as Safe) solvents and excipients. - Consider micronization of the compound to increase surface area. - Explore formulation technologies such as nano-suspensions or liposomes.
Precipitation of the compound upon injection The compound is "crashing out" of the vehicle when it comes into contact with physiological fluids.- Decrease the concentration of the dosing solution. - Adjust the pH of the vehicle if the compound's solubility is pH-dependent. - Switch to a different formulation strategy, such as a co-solvent system or an emulsion.
No observable efficacy at tolerated doses - Insufficient drug exposure at the target site. - Rapid metabolism or clearance of the compound. - The chosen animal model is not appropriate.- Conduct pharmacokinetic (PK) studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. - Increase the dosing frequency or consider a different route of administration to improve exposure. - Verify the expression and relevance of the drug's target in the chosen animal model.
Acute toxicity or mortality in animals The administered dose is too high.- Immediately halt the study and perform a dose de-escalation. - Review the formulation for any potential toxicity of the vehicle itself. - Conduct a thorough literature search for the toxicity of structurally similar coumarins to guide a new starting dose.

Data Presentation

As no quantitative in vivo data for this compound is available, we provide a template table for a dose-finding study.

Table 1: Example Data Layout for a Dose-Finding Study of this compound

Group Dose (mg/kg) Route of Administration Vehicle Number of Animals Observed Toxicity Tumor Growth Inhibition (%) (if applicable)
1Vehicle Controle.g., Orale.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline5None0%
210e.g., Orale.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline5e.g., No significant weight lossTBD
330e.g., Orale.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline5e.g., 5% weight lossTBD
4100e.g., Orale.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline5e.g., >15% weight loss, lethargyTBD

TBD: To be determined

Experimental Protocols

Since no specific in vivo protocols for this compound exist, a generalized protocol for a subcutaneous xenograft mouse model is provided as a starting point.

Protocol: Subcutaneous Xenograft Model for Efficacy Testing

  • Cell Culture: Culture the desired cancer cell line under standard conditions.

  • Animal Acclimatization: Acclimate immunocompromised mice (e.g., NOD-SCID or athymic nude mice) for at least one week.

  • Tumor Implantation: Subcutaneously inject cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Prepare the this compound formulation and vehicle control on each day of dosing.

    • Administer the treatment according to the predetermined dose, route, and schedule.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals daily for any signs of toxicity.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

  • Data Analysis:

    • Collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

    • Statistically analyze the differences in tumor growth between the treatment and control groups.

Visualizations

Experimental Workflow for In Vivo Dose Finding

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Pilot Toxicity Study cluster_2 Phase 3: Efficacy Study Design cluster_3 Phase 4: Main In Vivo Study a Solubility Screening b Vehicle Optimization a->b c Stability Testing b->c d Single Dose Escalation c->d e Observation for Acute Toxicity d->e g Dose Selection Based on Toxicity Data e->g f Establishment of Animal Model f->g h Define Treatment Schedule g->h i Treatment Administration h->i j Monitoring (Tumor & Toxicity) i->j k Endpoint Analysis j->k l l k->l Data Interpretation

Caption: A stepwise workflow for initiating in vivo studies with a novel compound.

Signaling Pathway Hypothesis (General Coumarin Activity)

As the specific mechanism of this compound is unknown, this diagram illustrates a hypothetical signaling pathway that coumarins are known to modulate, such as anti-inflammatory pathways.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines DHM This compound DHM->NFkB Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Technical Support Center: Dihydromicromelin B Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in the target identification of Dihydromicromelin B. This resource provides troubleshooting guidance and frequently asked questions to facilitate the successful application of affinity-based protein profiling and mass spectrometry for the identification of molecular targets.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before starting a this compound target identification experiment?

A1: Before initiating a target identification experiment, it is crucial to synthesize a suitable affinity probe. This typically involves modifying this compound with a linker arm and a reporter tag, such as biotin (B1667282), for subsequent affinity purification.[1][2][3] It is also essential to verify that the modified compound retains its biological activity to ensure that the identified targets are relevant to its mechanism of action.[1] Additionally, optimizing cell lysis and protein extraction conditions is critical for preserving protein integrity and potential drug-target interactions.

Q2: How can I confirm that my this compound affinity probe is binding to proteins in the cell lysate?

A2: To confirm protein binding, you can perform a preliminary pull-down experiment followed by SDS-PAGE analysis. A silver stain or a general protein stain of the gel should show distinct bands in the lane corresponding to the eluate from the affinity resin that are absent in the control lanes (e.g., beads alone or beads with a non-biotinylated compound). This provides initial evidence that your probe is enriching for specific proteins.

Q3: What are the most common reasons for not identifying any specific protein targets?

A3: Several factors can lead to the failure to identify specific targets. These include:

  • Loss of Biological Activity: The affinity probe may not retain the biological activity of the parent compound, this compound.

  • Inaccessible Affinity Tag: The biotin tag on your probe might be sterically hindered, preventing its interaction with the affinity resin.[4]

  • Low Abundance of Target Proteins: The target proteins may be present in very low concentrations in the cell lysate.

  • Weak or Transient Interactions: The interaction between this compound and its target might be too weak or transient to survive the washing steps of the affinity purification procedure.

  • Inappropriate Lysis or Wash Conditions: The buffers used for cell lysis and washing may disrupt the protein-ligand interaction.

Troubleshooting Guides

Affinity Purification
ProblemPossible CauseRecommended Solution
Low yield of pulled-down proteins Inefficient cell lysis.Optimize lysis buffer with different detergents and salt concentrations.
Low expression level of the target protein.Use a larger amount of starting material (cell lysate).
Affinity tag is not accessible.Redesign the affinity probe with a longer linker arm.
Insufficient incubation time.Increase the incubation time of the lysate with the affinity beads.
High background of non-specific binding Insufficient washing of the affinity beads.Increase the number of wash steps and/or the stringency of the wash buffer (e.g., increase salt or detergent concentration).
Hydrophobic interactions between proteins and the resin.Add a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer.
Protein aggregation.Add reducing agents and/or chelating agents to the buffers.
Target protein is not retained on the column Binding conditions are not optimal.Adjust the pH and salt concentration of the binding buffer to favor the interaction.
The affinity interaction is too weak.Consider using a photo-affinity probe to covalently crosslink the probe to its target.
Difficulty eluting the target protein Elution conditions are too mild.Increase the concentration of the eluting agent (e.g., biotin) or use a denaturing elution buffer (e.g., SDS-PAGE loading buffer).
The protein has precipitated on the column.Try eluting with a buffer containing solubilizing agents like urea (B33335) or guanidine (B92328) hydrochloride.
Mass Spectrometry Analysis
ProblemPossible CauseRecommended Solution
No protein identification or low sequence coverage Insufficient amount of protein for MS analysis.Increase the amount of starting material for the pull-down or concentrate the eluate before SDS-PAGE.
Poor protein digestion.Optimize the in-gel digestion protocol (e.g., enzyme-to-protein ratio, digestion time, temperature).
Sample contamination with polymers (e.g., keratin, PEG).Use dedicated reagents and clean labware. Avoid using plasticware that can leach contaminants.
Identification of common background proteins Contamination from the affinity resin or handling.Perform a control experiment with beads alone to identify and subtract background proteins.
Non-specific binding to the affinity matrix.Refer to the troubleshooting guide for affinity purification to reduce non-specific binding.
Poor mass accuracy Incorrect instrument calibration.Recalibrate the mass spectrometer using a known standard.
Matrix effects in the sample.Desalt and purify the peptide sample before MS analysis.
Inconsistent results between replicates Variation in sample preparation.Standardize all steps of the experimental protocol, from cell culture to sample loading.
Instability of the mass spectrometer.Ensure the instrument is properly maintained and tuned.

Experimental Protocols

General Workflow for this compound Target Identification

This protocol outlines the key steps for identifying the protein targets of this compound using an affinity purification-mass spectrometry approach.

1. Synthesis of this compound Affinity Probe:

  • Synthesize a derivative of this compound containing a linker arm and a biotin tag.
  • Characterize the synthesized probe by NMR and mass spectrometry.
  • Validate the biological activity of the probe in a relevant assay and compare it to the unmodified this compound.

2. Preparation of Cell Lysate:

  • Culture cells of interest to a sufficient density.
  • Harvest the cells and wash with ice-cold PBS.
  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Clarify the lysate by centrifugation to remove cell debris.
  • Determine the protein concentration of the lysate using a standard protein assay.

3. Affinity Purification of Target Proteins:

  • Incubate the cell lysate with streptavidin-coated magnetic beads or agarose (B213101) resin to pre-clear non-specific binders.
  • Add the this compound-biotin probe to the pre-cleared lysate and incubate to allow for binding to target proteins.
  • Add streptavidin-coated beads to the lysate and incubate to capture the probe-protein complexes.
  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
  • Elute the bound proteins from the beads using a competitive elution buffer (e.g., containing excess free biotin) or a denaturing elution buffer.

4. Protein Identification by Mass Spectrometry:

  • Separate the eluted proteins by SDS-PAGE.
  • Visualize the proteins using a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).
  • Excise the protein bands of interest from the gel.
  • Perform in-gel digestion of the proteins with trypsin.
  • Extract the resulting peptides from the gel.
  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Identify the proteins by searching the acquired MS/MS data against a protein database using a search engine like Mascot or Sequest.

5. Validation of Putative Targets:

  • Confirm the interaction between this compound and the identified target proteins using orthogonal methods such as:
  • Western Blotting: Validate the presence of the identified protein in the pull-down eluate.
  • Surface Plasmon Resonance (SPR): Quantify the binding affinity and kinetics of the interaction.
  • Isothermal Titration Calorimetry (ITC): Characterize the thermodynamics of the binding event.
  • Cellular Thermal Shift Assay (CETSA): Confirm target engagement in a cellular context.

Visualizations

experimental_workflow cluster_prep Probe & Lysate Preparation cluster_pulldown Affinity Purification cluster_analysis Protein Identification & Validation synthesis Synthesize Biotinylated This compound Probe activity_assay Validate Probe Activity synthesis->activity_assay incubation Incubate Lysate with Probe activity_assay->incubation cell_culture Cell Culture lysis Cell Lysis & Protein Extraction cell_culture->lysis lysis->incubation capture Capture on Streptavidin Beads incubation->capture wash Wash to Remove Non-specific Binders capture->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE elution->sds_page in_gel_digest In-gel Digestion sds_page->in_gel_digest lc_ms LC-MS/MS Analysis in_gel_digest->lc_ms database_search Database Search lc_ms->database_search validation Target Validation (Western, SPR, etc.) database_search->validation

Caption: Experimental workflow for this compound target identification.

Caption: Troubleshooting logic for this compound target identification.

References

Technical Support Center: Enhancing the Bioavailability of Dihydromicromelin B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dihydromicromelin B and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the expected low oral bioavailability of this compound and its derivatives?

A1: this compound, a furanocoumarin, and its derivatives are anticipated to have low oral bioavailability due to several factors. These include poor aqueous solubility, which limits their dissolution in gastrointestinal fluids.[1] Furthermore, they may be subject to extensive first-pass metabolism in the intestine and liver, primarily by cytochrome P450 enzymes like CYP3A4.[2][3] These compounds can also be substrates for efflux transporters such as P-glycoprotein (P-gp), which actively pumps them out of intestinal cells back into the lumen, reducing absorption.[2][4]

Q2: What are the primary strategies to enhance the oral bioavailability of this compound derivatives?

A2: Key strategies focus on improving solubility and membrane permeability, and reducing first-pass metabolism. These include:

  • Formulation Strategies: Utilizing techniques like particle size reduction (micronization or nanocrystals), solid dispersions with polymeric carriers, and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).

  • Inhibition of Efflux Pumps and Metabolic Enzymes: Co-administration with inhibitors of P-glycoprotein (P-gp) and CYP3A4 can significantly increase bioavailability. Many natural furanocoumarins themselves have been shown to inhibit these proteins.

  • Prodrug Approach: Modifying the chemical structure of the this compound derivative to create a more soluble and permeable prodrug that is converted to the active compound in the body.

Q3: How can I assess the intestinal permeability of my this compound derivative in vitro?

A3: The Caco-2 cell permeability assay is the gold standard for in vitro prediction of intestinal drug absorption. This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to measure the rate of transport of a compound from the apical (intestinal lumen) to the basolateral (blood) side.

Q4: I am observing very low recovery of my compound in the Caco-2 assay. What could be the cause and how can I troubleshoot this?

A4: Low recovery in a Caco-2 assay is a common issue, often caused by poor aqueous solubility, nonspecific binding to the assay plates, metabolism by the Caco-2 cells, or accumulation within the cell monolayer. To troubleshoot, consider pre-loading collection plates with an organic solvent to minimize nonspecific binding. Adding a protein like bovine serum albumin (BSA) to the assay buffer can also reduce nonspecific binding and improve the solubility of lipophilic compounds.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of this compound Derivative
Symptom Possible Cause Suggested Solution
Difficulty dissolving the compound in aqueous buffers for in vitro assays.The inherent lipophilic nature of the furanocoumarin structure.Use co-solvents such as DMSO or ethanol (B145695) in your buffer systems, ensuring the final concentration does not affect cell viability. For in vivo studies, consider formulation strategies.
Precipitation of the compound during the experiment.Supersaturation of the compound in the aqueous medium.Develop a formulation such as a solid dispersion or a lipid-based system to enhance and maintain solubility.
Inconsistent results in permeability or bioavailability studies.Variable dissolution of the compound.Employ particle size reduction techniques like micronization or prepare a nanosuspension to increase the surface area and dissolution rate.
Issue 2: Low Permeability in Caco-2 Assays
Symptom Possible Cause Suggested Solution
Low apparent permeability coefficient (Papp) in the apical-to-basolateral direction.The compound is a substrate for efflux transporters like P-glycoprotein (P-gp).Perform a bi-directional Caco-2 assay (measuring transport in both apical-to-basolateral and basolateral-to-apical directions). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Co-incubate with a known P-gp inhibitor (e.g., verapamil) to confirm.
Low Papp values and low overall recovery.Poor solubility, high non-specific binding, or cell metabolism.Refer to the troubleshooting guide for low recovery. Analyze samples for metabolites to assess the extent of metabolism by Caco-2 cells.
High variability in Papp values between experiments.Inconsistent Caco-2 monolayer integrity.Routinely measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure their integrity.

Quantitative Data Presentation

Disclaimer: The following data is for illustrative purposes and is based on studies of various coumarin (B35378) derivatives. Specific values for this compound derivatives should be determined experimentally.

Table 1: Caco-2 Permeability of Selected Coumarin Derivatives

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Predicted Human AbsorptionReference
Coumarin15.2 ± 1.8< 1High
Umbelliferone21.0 ± 2.5< 1High
Scopoletin18.5 ± 2.1< 1High
Osthole> 20Not ReportedHigh

Table 2: Effect of Formulation on the Bioavailability of a Poorly Soluble Compound (Illustrative Example)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50 ± 122.0250 ± 60100
Micronized Suspension120 ± 251.5750 ± 150300
Solid Dispersion250 ± 501.01800 ± 350720
Nanoemulsion400 ± 800.52500 ± 5001000

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general procedure for assessing the intestinal permeability of a this compound derivative.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Test compound (this compound derivative) and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability).

  • Lucifer yellow for monolayer integrity testing.

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers. TEER values should be >250 Ω·cm². Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Transport Experiment (Apical to Basolateral): a. Wash the monolayers twice with pre-warmed HBSS. b. Add HBSS to the basolateral (receiver) compartment. c. Add the dosing solution (test compound in HBSS) to the apical (donor) compartment. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS. f. At the end of the experiment, collect samples from the apical compartment.

  • Bi-directional Transport (for efflux assessment): Repeat the experiment in the basolateral-to-apical direction.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Protocol 2: In Vivo Bioavailability Study in Rodents

This protocol outlines a basic procedure for determining the oral bioavailability of a this compound derivative formulation.

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • Test compound formulation (e.g., aqueous suspension, nanoemulsion).

  • Vehicle control.

  • Oral gavage needles.

  • Blood collection supplies (e.g., heparinized tubes).

  • Anesthesia.

Methodology:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water.

  • Dosing: a. Oral Group: Administer the test compound formulation orally via gavage at a predetermined dose. b. Intravenous (IV) Group: Administer a known concentration of the test compound intravenously via the tail vein to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via the tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the following formula: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizations

Signaling Pathways and Experimental Workflows

bioavailability_barriers cluster_gut Gastrointestinal Tract cluster_liver Liver Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Solubility Absorption Absorption Dissolution->Absorption Intestinal Metabolism (CYP3A4) Intestinal Metabolism (CYP3A4) Absorption->Intestinal Metabolism (CYP3A4) First-Pass Effect Efflux (P-gp) Efflux (P-gp) Absorption->Efflux (P-gp) Reduced Uptake Portal Vein Portal Vein Absorption->Portal Vein Hepatic Metabolism (CYP3A4) Hepatic Metabolism (CYP3A4) Portal Vein->Hepatic Metabolism (CYP3A4) First-Pass Effect Systemic Circulation Systemic Circulation Portal Vein->Systemic Circulation Hepatic Metabolism (CYP3A4)->Systemic Circulation Reduced Bioavailability

Key Barriers to Oral Bioavailability.

experimental_workflow Start Start In Vitro Screening In Vitro Screening Start->In Vitro Screening Caco-2 Permeability Assay Caco-2 Permeability Assay In Vitro Screening->Caco-2 Permeability Assay Inhibition Assays (P-gp, CYP3A4) Inhibition Assays (P-gp, CYP3A4) In Vitro Screening->Inhibition Assays (P-gp, CYP3A4) Formulation Development Formulation Development Caco-2 Permeability Assay->Formulation Development Inhibition Assays (P-gp, CYP3A4)->Formulation Development In Vivo Bioavailability Study In Vivo Bioavailability Study Formulation Development->In Vivo Bioavailability Study Pharmacokinetic Analysis Pharmacokinetic Analysis In Vivo Bioavailability Study->Pharmacokinetic Analysis End End Pharmacokinetic Analysis->End

Workflow for Bioavailability Enhancement.

Pgp_regulation cluster_signaling Regulatory Signaling Pathways Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 Xenobiotics Xenobiotics PXR/CAR PXR/CAR Xenobiotics->PXR/CAR Inflammatory Cytokines Inflammatory Cytokines NF-kB NF-kB Inflammatory Cytokines->NF-kB MDR1 Gene Transcription MDR1 Gene Transcription Nrf2->MDR1 Gene Transcription PXR/CAR->MDR1 Gene Transcription NF-kB->MDR1 Gene Transcription P-glycoprotein (P-gp) P-glycoprotein (P-gp) MDR1 Gene Transcription->P-glycoprotein (P-gp) Translation

Regulation of P-glycoprotein Expression.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Dihydromicromelin B and Micromelin

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product research, coumarins isolated from the genus Micromelum have garnered significant interest for their diverse pharmacological potential. Among these, micromelin (B228078) and its derivative, dihydromicromelin B, are two such compounds. This guide provides a comparative overview of their reported biological activities, supported by available experimental data, to aid researchers and drug development professionals in their scientific endeavors.

Overview of Biological Activities

Micromelin has been the subject of several studies investigating its cytotoxic and potential anti-inflammatory properties. In contrast, scientific literature detailing the biological activities of this compound is notably scarce, precluding a direct, data-driven comparison at this time. This guide will present the available data for micromelin and note the current knowledge gap regarding this compound.

Cytotoxic Activity of Micromelin

Micromelin has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

Cell LineCancer TypeIC50 (µg/mL)Reference
KKU-100Cholangiocarcinoma9.2[1][2]
MCF-7Human Breast Cancer8.2[1][2]
NCI-H187Human Small Cell Lung Cancer27.1[1]
KBHuman Epidermoid Carcinoma17.8

Anti-Inflammatory and Other Activities

While extracts from Micromelum minutum, a source of micromelin, have been traditionally used for conditions that may relate to inflammation, specific studies detailing the anti-inflammatory activity of isolated micromelin are limited. The broader family of coumarins is known to possess anti-inflammatory properties, often attributed to the inhibition of inflammatory pathways such as the nuclear factor-kappa B (NF-κB) signaling pathway. However, direct evidence and quantitative data for micromelin's effect on this pathway are not extensively documented in the available literature.

This compound: An Unexplored Frontier

Currently, there is a significant lack of published data on the biological activities of this compound. While its chemical structure is known, its cytotoxic, anti-inflammatory, or other pharmacological effects have not been reported in the accessible scientific literature. This presents an opportunity for future research to explore the potential therapeutic properties of this natural compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activities discussed.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., micromelin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Acclimatization: Acclimate animals (e.g., Wistar rats or Swiss albino mice) to laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally at a specified time before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the left hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the carrageenan-treated control group.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Caption: Canonical NF-κB signaling pathway activation.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of natural compounds.

Cytotoxicity_Workflow Start Start: Natural Product Isolation Compound_Prep Compound Preparation (e.g., Micromelin) Start->Compound_Prep Treatment Treatment of Cells Compound_Prep->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity testing.

References

Dihydromicromelin B in the Landscape of Coumarin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Dihydromicromelin B alongside other well-characterized coumarin (B35378) inhibitors. While this compound is a known natural product, publicly available data on its specific inhibitory activities is limited. This guide, therefore, focuses on established coumarin inhibitors to provide a framework for understanding their mechanisms and to highlight the current knowledge gap regarding this compound.

Quantitative Comparison of Coumarin Inhibitors

The following table summarizes the inhibitory activities of selected coumarin derivatives against their respective targets. It is important to note that no specific enzyme inhibitory data for this compound has been reported in the peer-reviewed literature.

Compound NameTarget Enzyme(s)IC50 / Ki Value(s)Compound Class
This compound Not ReportedNot ReportedCoumarin
Micromelin Antitumor (P-388 lymphocytic leukemia)Not Reported (demonstrated antitumor activity)Coumarin
Scopoletin Acetylcholinesterase (AChE)IC50: 168.6 μM[1], 5.34 μM[2]Coumarin
Butyrylcholinesterase (BuChE)IC50: 9.11 μM[2]
Warfarin (B611796) Vitamin K epoxide reductase (VKOR)Not typically measured by IC50; anticoagulant effect4-Hydroxycoumarin
Simple Coumarin Carbonic Anhydrase II (hCA II)Ki: Not directly inhibitory, acts as a prodrugCoumarin

Mechanisms of Action: A Tale of Two Pathways

Coumarins exhibit their inhibitory effects through diverse mechanisms of action, primarily targeting enzymes involved in physiological processes like blood coagulation and pH regulation.

Inhibition of Vitamin K Epoxide Reductase (VKOR) by 4-Hydroxycoumarins

Warfarin, a synthetic derivative of 4-hydroxycoumarin, is a widely used anticoagulant. Its mechanism of action involves the inhibition of Vitamin K epoxide reductase (VKOR), a crucial enzyme in the vitamin K cycle. This cycle is essential for the gamma-carboxylation of several clotting factors (II, VII, IX, and X), a post-translational modification required for their procoagulant activity. By inhibiting VKOR, warfarin depletes the reduced form of vitamin K, leading to the production of under-carboxylated and inactive clotting factors, thereby reducing the tendency for blood to clot.

warfarin_mechanism cluster_vk_cycle Vitamin K Cycle cluster_clotting Coagulation Cascade Vitamin K (oxidized) Vitamin K (oxidized) Vitamin K (reduced) Vitamin K (reduced) Vitamin K (oxidized)->Vitamin K (reduced) VKOR Carboxylation of\nClotting Factors Carboxylation of Clotting Factors Vitamin K (reduced)->Carboxylation of\nClotting Factors Carboxylation of\nClotting Factors->Vitamin K (oxidized) Inactive\nClotting Factors Inactive Clotting Factors Warfarin Warfarin Warfarin->Vitamin K (oxidized) inhibits Active\nClotting Factors Active Clotting Factors Inactive\nClotting Factors->Active\nClotting Factors Carboxylation Thrombosis Thrombosis Active\nClotting Factors->Thrombosis

Mechanism of action of Warfarin.
Carbonic Anhydrase Inhibition by Coumarins

Several coumarins have been identified as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. The inhibitory mechanism of coumarins against CAs is unique, as they act as "prodrug" inhibitors. The coumarin itself does not directly bind to the active site. Instead, the lactone ring of the coumarin is hydrolyzed by the esterase activity of the CA enzyme, forming a corresponding 2-hydroxy-cinnamic acid derivative. This hydrolysis product then binds to the entrance of the enzyme's active site, blocking the entry of substrates.

coumarin_ca_inhibition Coumarin Coumarin CA_enzyme Carbonic Anhydrase (Active Site) Coumarin->CA_enzyme enters active site Hydrolysis_product 2-Hydroxy-cinnamic acid (Inhibitor) CA_enzyme->Hydrolysis_product hydrolyzes lactone ring Hydrolysis_product->CA_enzyme binds and inhibits

General mechanism of carbonic anhydrase inhibition by coumarins.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for the key experiments cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The activity of AChE is measured by monitoring the increase in absorbance at 412 nm. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow anion of 5-thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically.

Procedure:

  • Reagent Preparation:

    • Phosphate (B84403) buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • ATCI solution (10 mM in phosphate buffer).

    • AChE enzyme solution (e.g., from electric eel, diluted in phosphate buffer to a suitable concentration).

    • Test compound solutions (e.g., Scopoletin) at various concentrations.

  • Assay Protocol (in a 96-well plate):

    • To each well, add 50 µL of phosphate buffer, 25 µL of the test compound solution (or buffer for control), and 25 µL of the AChE solution.

    • Incubate at room temperature for 15 minutes.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

ache_assay_workflow start Start prepare_reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE, Inhibitor) start->prepare_reagents plate_setup Plate Setup (Buffer + Inhibitor + AChE) prepare_reagents->plate_setup incubation Incubate (15 min) plate_setup->incubation add_dtnb Add DTNB incubation->add_dtnb add_atci Add ATCI (Start Reaction) add_dtnb->add_atci measure_abs Measure Absorbance at 412 nm add_atci->measure_abs calculate_rate Calculate Reaction Rate measure_abs->calculate_rate determine_inhibition Determine % Inhibition calculate_rate->determine_inhibition calculate_ic50 Calculate IC50 determine_inhibition->calculate_ic50 end End calculate_ic50->end

Workflow for AChE inhibition assay.

Conclusion

The coumarin scaffold represents a versatile platform for the development of enzyme inhibitors with diverse therapeutic applications. While compounds like Warfarin and various natural coumarins have well-defined inhibitory mechanisms and quantifiable activities, the biological profile of this compound remains largely unexplored in the public domain. Further research is warranted to elucidate the potential inhibitory activities of this compound and to determine its place within the growing family of bioactive coumarins. The experimental protocols and mechanistic insights provided in this guide offer a foundation for such future investigations.

References

Dihydromyricetin (DHM) Activity Across Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer activity of Dihydromyricetin (DHM), a natural flavonoid compound, across various cancer cell lines. The information presented herein is based on preclinical data and aims to offer a comprehensive overview of DHM's therapeutic potential by summarizing its effects on cell viability, apoptosis, and key signaling pathways.

Quantitative Analysis of DHM Activity

The efficacy of Dihydromyricetin in inhibiting cancer cell growth and inducing apoptosis varies across different cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values and key molecular effects observed in selected studies.

Cell LineCancer TypeIC50 (µM)Key Effects
Hep3B Hepatocellular CarcinomaNot specifiedSuppressed proliferation, migration, and invasion; induced apoptosis.[1]
HCCC9810 Cholangiocarcinoma156.8Inhibited cell viability and proliferation; induced apoptosis.[2]
TFK-1 CholangiocarcinomaNot specifiedInduced apoptosis.[2]
CNE-2 Nasopharyngeal CarcinomaNot specifiedInhibited proliferation and colony formation; induced apoptosis.[3]
JAr ChoriocarcinomaNot specifiedInhibited cell viability and induced apoptosis in a dose-dependent manner.[4]
LNCaP Prostate CancerNot specifiedInhibited cell proliferation and induced apoptosis.
C4-2B Prostate CancerNot specifiedInhibited cell proliferation and induced apoptosis.
Various Breast CancerNot specifiedInhibited cell invasion and down-regulated MMP-2/-9 expression.

Signaling Pathways Modulated by Dihydromyricetin

Dihydromyricetin exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

Key Signaling Pathways:
  • PI3K/Akt/mTOR Pathway : DHM has been shown to inhibit this critical pathway, which is often hyperactivated in cancer and promotes cell growth and survival.

  • NF-κB Pathway : By suppressing the NF-κB signaling cascade, DHM can reduce inflammation and inhibit the expression of genes involved in cell survival and proliferation.

  • MAPK Pathway : DHM has been observed to modulate the MAPK pathway, which is involved in regulating cell proliferation, differentiation, and apoptosis.

  • Apoptosis Pathway : DHM induces apoptosis through the mitochondrial pathway by increasing the Bax/Bcl-2 ratio and activating caspases.

Below is a diagram illustrating the major signaling pathways affected by Dihydromyricetin.

G DHM Dihydromyricetin (DHM) PI3K_Akt PI3K/Akt/mTOR Pathway DHM->PI3K_Akt inhibits NFkB NF-κB Pathway DHM->NFkB inhibits MAPK MAPK Pathway DHM->MAPK modulates Apoptosis Mitochondrial Apoptosis DHM->Apoptosis induces Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Metastasis Invasion & Metastasis PI3K_Akt->Metastasis NFkB->Proliferation MAPK->Proliferation MAPK->Metastasis Apoptosis_outcome Apoptosis Apoptosis->Apoptosis_outcome

Caption: Dihydromyricetin's impact on key cancer-related signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-cancer activity of Dihydromyricetin.

Cell Viability and Proliferation Assays

1. CCK-8 Assay (Cell Counting Kit-8):

  • Principle: This colorimetric assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan (B1609692) product.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.

    • Treat cells with various concentrations of DHM for 24, 48, or 72 hours.

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

2. Colony Formation Assay:

  • Principle: This assay assesses the ability of a single cell to grow into a colony, reflecting its long-term proliferative capacity.

  • Protocol:

    • Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

    • Treat with DHM for a specified period.

    • Replace the medium with fresh, drug-free medium and allow colonies to form over 1-2 weeks.

    • Fix the colonies with methanol (B129727) and stain with crystal violet.

    • Count the number of colonies (typically >50 cells).

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry:

  • Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.

  • Protocol:

    • Treat cells with DHM for the desired time.

    • Harvest and wash the cells with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour.

2. TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling):

  • Principle: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Protocol:

    • Fix and permeabilize DHM-treated cells.

    • Incubate with a reaction mixture containing TdT and fluorescently labeled dUTP.

    • Analyze the cells by fluorescence microscopy or flow cytometry.

Western Blot Analysis
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis.

  • Protocol:

    • Lyse DHM-treated cells in RIPA buffer to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

The workflow for a typical in vitro study of Dihydromyricetin is depicted below.

G start Cancer Cell Culture treatment DHM Treatment (Varying Concentrations & Times) start->treatment viability Cell Viability/Proliferation Assays (CCK-8, Colony Formation) treatment->viability apoptosis Apoptosis Assays (Flow Cytometry, TUNEL) treatment->apoptosis protein Western Blot Analysis (Signaling & Apoptotic Proteins) treatment->protein data Data Analysis & Interpretation viability->data apoptosis->data protein->data conclusion Conclusion on DHM's Anticancer Activity data->conclusion

Caption: Experimental workflow for evaluating Dihydromyricetin's in vitro effects.

References

A Comparative Analysis of Dihydromicromelin B and Its Potential Synthetic Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydromicromelin B, a naturally occurring furanocoumarin isolated from Micromelum minutum, represents a promising scaffold for the development of novel therapeutic agents. While extensive research has been conducted on the various coumarins present in this plant species, specific quantitative data on the biological activity of this compound remains limited. This guide provides a comparative analysis of the inferred biological activities of this compound and proposes synthetic analogues based on established structure-activity relationships (SAR) for coumarins, with a focus on cytotoxic and anti-inflammatory properties.

This compound: An Overview

This compound is a member of the furanocoumarin class of organic compounds. Its chemical structure, characterized by a fused furan (B31954) and coumarin (B35378) ring system, is the basis for its potential biological activities. Studies on crude extracts and isolated coumarins from Micromelum minutum have consistently demonstrated significant cytotoxic and anti-inflammatory effects, suggesting that this compound likely contributes to these properties.

Chemical Structure of this compound:

  • Formula: C₁₅H₁₄O₆

  • CAS Number: 94285-06-0

Comparative Biological Activity: this compound and Proposed Synthetic Analogues

Due to the absence of specific IC₅₀ values for this compound in publicly available literature, this table presents a qualitative assessment of its likely activities based on related compounds from Micromelum minutum. The proposed synthetic analogues are designed based on SAR principles to potentially enhance these activities.

CompoundStructureInferred/Predicted Cytotoxic ActivityInferred/Predicted Anti-inflammatory ActivityRationale for Analogue Design
This compound (Structure to be visualized)Likely possesses cytotoxic properties against various cancer cell lines.Likely exhibits anti-inflammatory effects.Natural product scaffold.
Analogue 1: Hydroxylated this compound (Proposed Structure)Potentially enhanced cytotoxicity.Potentially enhanced anti-inflammatory activity.Increased hydroxylation on the coumarin ring is often associated with increased biological activity.
Analogue 2: Prenylated this compound (Proposed Structure)May exhibit increased cytotoxicity and better membrane permeability.May show enhanced anti-inflammatory effects.Addition of a lipophilic prenyl group can improve cellular uptake and interaction with molecular targets.
Analogue 3: Amino-substituted this compound (Proposed Structure)Potential for altered and possibly enhanced cytotoxic mechanisms.May modulate anti-inflammatory pathways differently.Introduction of a nitrogen-containing functional group can significantly alter the electronic properties and biological interactions of the molecule.

Experimental Protocols

To empirically validate the predicted activities of this compound and its synthetic analogues, the following standard experimental protocols are recommended.

Cytotoxicity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound and synthetic analogues dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of this compound or its synthetic analogues (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Evaluation: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators of inflammation.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (commercially available)

  • This compound and synthetic analogues dissolved in a suitable solvent

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial COX inhibitor screening assay kit.

  • Typically, the assay involves the incubation of the enzyme (COX-1 or COX-2) with the test compound (this compound or its analogues) at various concentrations.

  • The reaction is initiated by the addition of arachidonic acid.

  • The production of prostaglandins, the product of the COX reaction, is measured colorimetrically using a microplate reader.

  • A known COX inhibitor (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1) is used as a positive control.

  • The percentage of COX inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB (active) NFkB_IkB->NFkB IκB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription LPS LPS (Inflammatory Stimulus) LPS->TLR4 DHM This compound (Proposed Inhibition) DHM->IKK Inhibition G cluster_synthesis Synthesis & Preparation cluster_assay Biological Evaluation cluster_data Data Analysis start Propose Analogues (SAR-based) synth Chemical Synthesis of Analogues start->synth purify Purification & Characterization (HPLC, NMR, MS) synth->purify stock Prepare Stock Solutions (in DMSO) purify->stock cyt_assay Cytotoxicity Assay (MTT) stock->cyt_assay inf_assay Anti-inflammatory Assay (COX) stock->inf_assay ic50 Calculate IC50 Values cyt_assay->ic50 inf_assay->ic50 compare Comparative Analysis ic50->compare conclusion Draw Conclusions compare->conclusion G DHM This compound (Lead Compound) SAR Structure-Activity Relationship (SAR) Analysis DHM->SAR Analogues Synthetic Analogues (Improved Potency/Selectivity) SAR->Analogues Preclinical Preclinical Studies (In vivo models) Analogues->Preclinical Clinical Clinical Trials Preclinical->Clinical

Comparative Efficacy Analysis: Dihydromicromelin B Analogs Versus Standard-of-Care in Lymphocytic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydromicromelin B is a coumarin-class natural product isolated from the plant genus Micromelum. While research on this compound is limited, related compounds from Micromelum sp. have demonstrated potential as cytotoxic agents. This guide provides a comparative analysis of the efficacy of micromelin (B228078), a structural analog of this compound, against standard-of-care drugs in the context of lymphocytic leukemia. The murine P-388 lymphocytic leukemia model is used as a primary reference point due to the historical use of this model in the preclinical evaluation of anticancer compounds and the availability of in vivo data for micromelin in this system.

It is critical to note that due to the absence of specific efficacy data for this compound, this comparison utilizes micromelin as a proxy. Micromelin, isolated from Micromelum integerrimum, has shown antitumor activity in vivo[1]. This analysis is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating the potential of this class of compounds.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data for micromelin and standard-of-care chemotherapeutic agents against relevant leukemia models. Direct comparative studies are scarce, and thus, data is compiled from various sources.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineAssay TypeIC50 ValueReference
MicromelinKKU-100 (Cholangiocarcinoma)MTT Assay9.2 µg/mL[2]
Vincristine (B1662923)P-388/VCR (Vincristine-resistant)Not Specified> 0.1 µg/mL (resistance)[3]
Doxorubicin (B1662922)H-460 (Non-small cell lung)Not Specified~0.1 µM[4]

Note: IC50 data for micromelin against the P-388 cell line was not available in the searched literature. The data presented is against a different cancer cell line to provide a general indication of cytotoxic potency. Data for standard-of-care drugs in P-388 cells is also limited in terms of direct IC50 values from the available search results.

Table 2: In Vivo Efficacy Data in P-388 Murine Leukemia Model

Compound/RegimenDosingEfficacy EndpointResultReference
MicromelinNot SpecifiedAntitumor ActivityActive in P-388 system[1]
Vincristine1.5 or 2.0 mg/kg (initial) + 0.1 mg/kg (daily x10)Cure Rate0% (Vincristine alone)[5]
Vincristine + Verapamil (B1683045)2.0 mg/kg VCR + 75 mg/kg VerapamilCure Rate60%[5]
Pirarubicin (B1684484) (Doxorubicin analog) + 5'-DFUR + CDDP1.25-7.5 mg/kg (THP) + combinationSurvivalCured animals observed[6]

Note: The available data for micromelin's in vivo activity is qualitative. The standard-of-care data is from studies investigating these agents in the P-388 model, which was a common preclinical model.

Experimental Methodologies

Detailed protocols for the key experimental assays cited are provided below. These are generalized protocols based on standard laboratory practices.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.[1][7][8][9]

  • Cell Plating: Cancer cells (e.g., P-388) are seeded in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound, micromelin) and a vehicle control.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vivo Efficacy: P-388 Murine Leukemia Model

This in vivo model is used to evaluate the antitumor effects of compounds in a living organism.[3][5][6][10][11]

  • Tumor Inoculation: DBA/2 or other suitable mouse strains are inoculated intraperitoneally (i.p.) with 1 x 10⁶ P-388 leukemia cells.

  • Compound Administration: Treatment with the test compound (e.g., micromelin) or standard-of-care drug (e.g., vincristine) begins 24 hours after tumor inoculation. The compound is administered according to a predetermined dosing schedule and route (e.g., i.p. or intravenously).

  • Monitoring: The mice are monitored daily for signs of toxicity (e.g., weight loss, behavioral changes) and survival.

  • Efficacy Evaluation: The primary endpoint is the increase in lifespan (ILS) of the treated mice compared to the control group that received the vehicle. The median survival time (MST) for each group is calculated.

    • % ILS = [(MST of treated group / MST of control group) - 1] x 100

  • Cure Rate: In some studies, the number of long-term survivors (e.g., >30 or >60 days) is reported as a cure rate.

Visualizations: Pathways and Workflows

Hypothesized Signaling Pathway for Cytotoxicity

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound / Analog This compound / Analog Mitochondrial Pathway Mitochondrial Pathway This compound / Analog->Mitochondrial Pathway DNA Damage DNA Damage This compound / Analog->DNA Damage Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis DNA Damage->Caspase Activation

Caption: Hypothesized apoptotic pathway induced by cytotoxic agents.

Experimental Workflow for In Vitro Analysis

G Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis End End Data Analysis->End

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Experimental Workflow for In Vivo Analysis

G Start Start P-388 Cell Inoculation P-388 Cell Inoculation Start->P-388 Cell Inoculation Randomization Randomization P-388 Cell Inoculation->Randomization Treatment Group Treatment Group Randomization->Treatment Group Control Group Control Group Randomization->Control Group Drug Administration Drug Administration Treatment Group->Drug Administration Vehicle Administration Vehicle Administration Control Group->Vehicle Administration Monitoring Monitoring Drug Administration->Monitoring Vehicle Administration->Monitoring Data Collection Data Collection Monitoring->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis End End Endpoint Analysis->End

Caption: Workflow for assessing in vivo efficacy in a murine leukemia model.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) Analysis of Dihydromicromelin B Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting a structure-activity relationship (SAR) analysis of Dihydromicromelin B analogues. While specific experimental data on the biological activity of a wide range of this compound analogues is not yet extensively available in published literature, this document outlines the necessary experimental protocols, data presentation structures, and logical workflows required to perform a robust comparative study. By following this guide, researchers can systematically evaluate the effects of structural modifications on the biological activity of this promising coumarin (B35378) compound.

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison of the biological activities of this compound analogues, all quantitative data should be summarized in structured tables. The following tables are presented as templates for organizing cytotoxicity data, which is a crucial parameter for assessing the potential of these compounds as anticancer agents.

Table 1: In Vitro Cytotoxicity of this compound Analogues against Various Cancer Cell Lines

Compound IDModification from this compoundIC₅₀ (µM) vs. HeLa (Cervical Cancer)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)IC₅₀ (µM) vs. HepG2 (Liver Cancer)
This compound Parent CompoundData to be determinedData to be determinedData to be determinedData to be determined
Analogue 1e.g., Hydroxylation at C-x
Analogue 2e.g., Methylation of phenol
Analogue 3e.g., Halogen substitution on aromatic ring
Analogue 4e.g., Opening of the lactone ring
Positive Controle.g., Doxorubicin

Table 2: Selectivity Index of this compound Analogues

Compound IDIC₅₀ (µM) in Normal Cell Line (e.g., HEK293)IC₅₀ (µM) in Cancer Cell Line (e.g., HeLa)Selectivity Index (SI) = IC₅₀ (Normal) / IC₅₀ (Cancer)
This compound Data to be determinedData to be determinedData to be determined
Analogue 1
Analogue 2
Analogue 3
Analogue 4
Positive Control

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following are standard protocols for key experiments in the SAR analysis of potential anticancer compounds.

Cell Culture
  • Cell Lines: Human cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2) and a non-cancerous human cell line (e.g., HEK293) are to be obtained from a reputable cell bank (e.g., ATCC).

  • Culture Conditions: Cells are to be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Environment: Cultures are to be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the this compound analogues (e.g., from 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment: Cells are treated with the this compound analogues at their respective IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of cells in different quadrants (live, early apoptotic, late apoptotic, necrotic) are quantified.

Visualizations: Workflow and Signaling Pathways

Diagrams are provided to visually represent the logical flow of the SAR analysis and the potential signaling pathways that may be affected by this compound analogues.

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis & SAR Elucidation cluster_3 Lead Optimization A Design of this compound Analogues B Chemical Synthesis A->B C Purification & Structural Confirmation (NMR, MS) B->C D In Vitro Cytotoxicity Screening (e.g., MTT Assay) C->D E Determination of IC50 Values D->E F Mechanism of Action Studies (e.g., Apoptosis Assay) E->F G Compile Data in SAR Tables F->G H Identify Key Structural Features for Activity G->H I Develop SAR Model H->I J Design of New Generation of Analogues I->J J->A Iterative Improvement

Caption: Workflow for a Structure-Activity Relationship (SAR) Study.

Apoptosis_Pathway A This compound Analogue B Cancer Cell A->B Treatment C Induction of Apoptotic Signaling B->C Cellular Stress D Activation of Caspases (e.g., Caspase-3) C->D E DNA Fragmentation & Cell Death D->E

Caption: Potential Apoptotic Signaling Pathway Induced by Analogues.

Confirming Dihydromicromelin B's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Dihydromicromelin B and Potential Mechanisms

This compound is a natural product belonging to the coumarin (B35378) family. Coumarins have been extensively studied for their potential as anticancer agents, exhibiting activities such as the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression. Based on the activities of structurally similar compounds, the putative mechanism of action for this compound likely involves the induction of programmed cell death, or apoptosis, in cancer cells.

This guide will explore this hypothetical mechanism by comparing this compound to a well-characterized apoptosis-inducing agent, Compound X , which has been validated using genetic models. The experimental data and protocols presented are illustrative and based on common methodologies used to investigate novel anticancer compounds.

Comparative Analysis of Apoptosis Induction

To confirm the pro-apoptotic activity of a novel compound like this compound, a series of in vitro experiments are typically conducted. The following table summarizes hypothetical comparative data between this compound and Compound X on a human cancer cell line.

Table 1: Comparative Efficacy of this compound and Compound X in Inducing Apoptosis in Human Colon Cancer Cells (HCT116)

ParameterThis compound (Hypothetical Data)Compound X (Published Data)
Cell Viability (IC50) 25 µM10 µM
Apoptosis Rate (% of Annexin V positive cells) 60% at 25 µM75% at 10 µM
Caspase-3/7 Activity (Fold Change) 4.5-fold increase at 25 µM6.0-fold increase at 10 µM
Bax/Bcl-2 Ratio (Fold Change) 3.0-fold increase at 25 µM4.0-fold increase at 10 µM

Signaling Pathways in Apoptosis Induction

The induction of apoptosis is a complex process regulated by intricate signaling pathways. A common mechanism for anticancer compounds is the activation of the intrinsic (mitochondrial) pathway of apoptosis. The diagram below illustrates this hypothetical pathway for this compound.

cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1. Hypothetical intrinsic apoptosis pathway induced by this compound.

Experimental Workflows Using Genetic Models

To definitively confirm the mechanism of action, genetic models such as cell lines with specific gene knockouts or overexpression are invaluable. The following workflow outlines a typical experiment to validate the role of the pro-apoptotic protein Bax in this compound-induced cell death.

cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Expected Outcome WT Wild-Type (WT) HCT116 cells Treatment_WT Treat WT cells with this compound WT->Treatment_WT KO Bax Knockout (KO) HCT116 cells Treatment_KO Treat KO cells with this compound KO->Treatment_KO Analysis_WT Measure apoptosis rate Treatment_WT->Analysis_WT Analysis_KO Measure apoptosis rate Treatment_KO->Analysis_KO Outcome Apoptosis significantly reduced in KO cells? Analysis_WT->Outcome Compare Analysis_KO->Outcome Compare

Figure 2. Workflow for validating the role of Bax using a knockout cell line.

Detailed Experimental Protocols

The following are standard protocols for the key experiments mentioned in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or Compound X (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat HCT116 cells with the respective IC50 concentrations of this compound or Compound X for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic.

Western Blot Analysis for Bax and Bcl-2
  • Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate 30 µg of protein from each sample on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk for 1 hour and then incubate with primary antibodies against Bax, Bcl-2, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) kit.

  • Densitometry: Quantify the band intensities to determine the Bax/Bcl-2 ratio.

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound is currently lacking, the established activities of other coumarin derivatives provide a strong rationale for investigating its potential as an apoptosis-inducing anticancer agent. The comparative framework, hypothetical data, and standardized protocols presented in this guide offer a clear roadmap for researchers to systematically elucidate the molecular mechanisms of this compound. Future studies employing genetic models, such as CRISPR-Cas9 mediated gene editing and xenograft models using genetically modified cell lines, will be crucial in validating its therapeutic potential and identifying its precise molecular targets.

References

Assessing the Selectivity of Dihydromyricetin for Phospholipase C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on nomenclature: Initial searches for "Dihydromicromelin B" yielded insufficient data to create a comprehensive guide. However, due to the similarity in name and the availability of robust scientific literature, this guide will focus on Dihydromyricetin (B1665482) (DHM) , a well-researched flavonoid with identified biological targets. We hypothesize that this is the compound of interest for the user.

Introduction

Dihydromyricetin (DHM), a natural flavonoid found in plants such as Ampelopsis grossedentata, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] Understanding the selectivity of a compound for its biological target is a cornerstone of drug development, as it directly relates to efficacy and potential off-target side effects. This guide provides a comparative analysis of DHM's selectivity for its identified target, Phospholipase C (PLC), in the context of other known PLC inhibitors and its interactions with other cellular signaling pathways.

Target Identification and Selectivity of Dihydromyricetin

A key study identified Phospholipase C (PLC) as a direct target of Dihydromyricetin using a Drug Affinity Responsive Target Stability (DARTS) assay.[1][2][3][4] This technique relies on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule ligand. While this study qualitatively demonstrated the interaction, a specific IC50 value for DHM against PLC has not been prominently reported in the currently available literature.

However, the selectivity of DHM can be inferred from its effects on various cellular signaling pathways and its interactions with other enzymes.

Comparison with Other Phospholipase C Inhibitors

To contextualize the potential selectivity of DHM, it is useful to compare it with other well-characterized PLC inhibitors.

CompoundTarget(s)IC50 Value(s)Notes
Dihydromyricetin (DHM) Phospholipase C (PLC)[1][2][3][4]Not explicitly reportedIdentified as a direct target via DARTS assay. Also affects PI3K/Akt/MAPK and TLR4/NF-κB pathways.[5][6][7]
U73122 Phospholipase C (PLC)~1-5 µM for agonist-induced platelet aggregation[8][9]; ~6 µM for recombinant human PLC-β2[8]; Reported IC50 for PI-PLC inhibition is 40 µM[10]Widely used as a PLC inhibitor, but its selectivity has been questioned, as it can affect Ca2+ channels independently of PLC inhibition.[10] It also inhibits 5-lipoxygenase (5-LO).[11]
ET-18-OCH3 (Edelfosine) Phosphatidylinositol-specific PLC (PI-PLC)9.6 µM in fibroblasts and adenocarcinoma cells[12]A synthetic ether lipid analog that also acts as a platelet-activating factor (PAF) receptor agonist. It has shown selectivity for PI-PLC over phospholipase D and phosphatidylcholine-selective PLC.[12]

Table 1: Comparison of Dihydromyricetin with other known Phospholipase C inhibitors.

Off-Target Activity of Dihydromyricetin

Evidence suggests that DHM interacts with multiple cellular pathways, which may be a result of direct off-target binding or downstream effects of PLC inhibition.

  • PI3K/Akt/MAPK Signaling: Multiple studies have shown that DHM can modulate the PI3K/Akt/MAPK signaling pathway.[5][7] This could indicate either direct interaction with components of this pathway or a consequence of PLC activation, which can influence downstream signaling cascades.

  • Cytochrome P450 Enzymes: DHM has been shown to inhibit several cytochrome P450 isoforms, with IC50 values of 14.75 µM for CYP3A4, 25.74 µM for CYP2E1, and 22.69 µM for CYP2D6.[13] This indicates potential for drug-drug interactions.

  • 78-kDa Glucose-Regulated Protein (GRP78): A study identified GRP78 as a direct target of DHM with an equilibrium dissociation constant (Kd) of 21.8 µM.[14]

The engagement of these other targets and pathways suggests that while DHM binds to PLC, it is not entirely specific and may exert its biological effects through a multi-targeted mechanism.

Experimental Protocols

The identification and validation of a drug's target are crucial steps in assessing its selectivity. The following are detailed methodologies for key experiments.

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay was instrumental in identifying PLC as a target of DHM.[1][2][3][4]

Principle: This method is based on the principle that a protein, when bound to a small molecule, becomes more stable and thus more resistant to degradation by proteases.

Detailed Protocol:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Harvest cells and wash with cold phosphate-buffered saline (PBS).

    • Lyse the cells using a non-denaturing lysis buffer (e.g., M-PER or a buffer containing Triton X-100) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed (e.g., 18,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the lysate using a standard method like the BCA assay.

  • Compound Incubation:

    • Divide the cell lysate into aliquots.

    • Treat the experimental aliquots with the desired concentration of DHM (or the small molecule of interest).

    • Treat the control aliquots with a vehicle control (e.g., DMSO).

    • Incubate the samples on ice or at room temperature for a specified time (e.g., 1 hour) to allow for binding.

  • Protease Digestion:

    • Add a protease, such as thermolysin or pronase, to each aliquot. The concentration of the protease should be optimized to achieve partial digestion in the control group.

    • Incubate the samples at room temperature for a specific duration (e.g., 10-20 minutes).

    • Stop the digestion by adding a protease inhibitor, such as EDTA for metalloproteases like thermolysin.

  • Analysis:

    • Add SDS-PAGE loading buffer to the samples and boil to denature the proteins.

    • Separate the proteins by SDS-PAGE.

    • Visualize the protein bands by Coomassie staining or silver staining.

    • Identify the protein bands that are present at a higher intensity in the DHM-treated sample compared to the control. These protected bands represent potential binding targets.

    • Excise the protected bands and identify the proteins using mass spectrometry.

  • Validation (Western Blot):

    • To confirm the identity of a candidate target protein (e.g., PLC), perform a Western blot analysis on the digested samples using an antibody specific to that protein.

    • A stronger band in the DHM-treated lane compared to the control lane validates the interaction.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC RTK RTK RTK->PLC PI3K PI3K RTK->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage DHM Dihydromyricetin (DHM) DHM->PLC Inhibition Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_pathway Akt Akt PI3K->Akt Downstream Downstream Effects (Proliferation, Inflammation, etc.) Akt->Downstream MAPK_pathway->Downstream

Caption: Dihydromyricetin (DHM) inhibits Phospholipase C (PLC), a key enzyme in cellular signaling.

Experimental Workflow

DARTS_Workflow start Start: Cell Culture lysis Cell Lysis start->lysis protein_quant Protein Quantification lysis->protein_quant treatment Incubation with DHM or Vehicle Control protein_quant->treatment digestion Limited Protease Digestion treatment->digestion sds_page SDS-PAGE Separation digestion->sds_page staining Gel Staining (e.g., Coomassie) sds_page->staining band_excision Excise Protected Bands staining->band_excision mass_spec Protein ID by Mass Spectrometry band_excision->mass_spec validation Target Validation (Western Blot) mass_spec->validation end End: Target Identified validation->end

Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Conclusion

Dihydromyricetin directly interacts with Phospholipase C, as demonstrated by the DARTS assay. However, a comprehensive assessment of its selectivity is challenging due to the lack of quantitative inhibition data for PLC and evidence of its interaction with other cellular targets, including cytochrome P450 enzymes and GRP78, as well as its influence on major signaling pathways like PI3K/Akt/MAPK. Compared to other PLC inhibitors like U73122 and ET-18-OCH3, which also have known off-target effects, DHM appears to be a multi-target agent. This polypharmacology may contribute to its broad spectrum of biological activities. Further research, including kinome scanning and broad enzymatic panel screening, is necessary to fully elucidate the selectivity profile of Dihydromyricetin and to distinguish its direct targets from downstream signaling events.

References

Dihydromyricetin: An In Vivo Comparative Guide to its Therapeutic Potential in Inflammation and Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic potential of Dihydromyricetin (DHM), a natural flavonoid, against established alternatives in the fields of inflammation and oncology. The following sections present a summary of quantitative data, detailed experimental protocols for key in vivo models, and visualizations of relevant signaling pathways to support further research and development.

I. Comparative Analysis of In Vivo Efficacy

The therapeutic effects of Dihydromyricetin have been evaluated in various preclinical in vivo models, demonstrating notable anti-inflammatory and anticancer properties. This section compares the performance of DHM with standard-of-care alternatives, Indomethacin for inflammation and Sorafenib (B1663141) for hepatocellular carcinoma (HCC).

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory agents. The table below summarizes the quantitative data for DHM and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin in this model.

CompoundDoseAnimal ModelTime PointPaw Edema Inhibition (%)Reference
Dihydromyricetin250 mg/kgRat4 hoursSignificant reduction[1]
Indomethacin5 mg/kgRat5 hoursSignificant inhibition[2]
Indomethacin10 mg/kgRat4 hours79%[3]

Note: A direct head-to-head comparison under identical experimental conditions was not available in the reviewed literature. The presented data is a compilation from different studies and should be interpreted with consideration of potential variations in experimental protocols.

Anticancer Activity: Hepatocellular Carcinoma (HCC) Xenograft Model

The in vivo anticancer potential of DHM has been investigated in nude mice bearing hepatocellular carcinoma xenografts. The following table compares the tumor growth inhibition by DHM and the standard-of-care targeted therapy, Sorafenib.

CompoundDoseCell LineAnimal ModelTreatment DurationTumor Growth InhibitionReference
DihydromyricetinNot SpecifiedHepG2Nude MiceNot SpecifiedSignificant growth inhibition[4]
Sorafenib18 mg/kg (oral)H22Kunming MiceNot SpecifiedSignificant reduction in tumor volume[5][6]
Sorafenib50 mg/kgNot SpecifiedOrthotopic & Ectopic HCC modelsNot SpecifiedSignificant tumor growth suppression[7]

Note: The reviewed studies did not provide a direct comparative study of Dihydromyricetin and Sorafenib in the same HCC xenograft model. The data presented is from separate studies and highlights the individual efficacy of each compound.

II. Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for inducing acute inflammation and evaluating the efficacy of anti-inflammatory compounds.[2][8][9][10][11][12][13]

1. Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Animals are acclimatized for at least one week before the experiment.

2. Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (Dihydromyricetin) and reference drug (Indomethacin)

  • Vehicle for dissolving/suspending the compounds

  • Plethysmometer for measuring paw volume

3. Procedure:

  • Animals are randomly divided into control, reference, and test groups.

  • The test compound or reference drug is administered orally or intraperitoneally at a predetermined time before carrageenan injection. The control group receives the vehicle.

  • Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after induction of inflammation (e.g., 1, 2, 3, 4, and 5 hours).

4. Data Analysis:

  • The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Hepatocellular Carcinoma (HCC) Xenograft Model in Nude Mice

This model is used to assess the in vivo anticancer efficacy of test compounds on human HCC tumors.[14][15][16][17][18]

1. Animals:

  • Athymic nude mice (e.g., BALB/c nu/nu), 4-6 weeks old, are used.

  • Mice are housed in a specific pathogen-free (SPF) environment.

2. Cell Line and Culture:

  • A human hepatocellular carcinoma cell line (e.g., HepG2, HCCLM3) is used.

  • Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

3. Procedure:

  • HCC cells are harvested, washed, and resuspended in a suitable medium (e.g., serum-free medium or PBS).

  • A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each nude mouse.

  • Tumors are allowed to grow to a palpable size.

  • Once tumors reach a certain volume, the mice are randomized into control and treatment groups.

  • The test compound (Dihydromyricetin) or reference drug (Sorafenib) is administered to the treatment groups through a suitable route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

  • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width^2) / 2.

  • Body weight and general health of the mice are also monitored throughout the study.

4. Endpoint and Analysis:

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Tumor growth inhibition is calculated.

  • Tumor tissues can be further processed for histological and molecular analysis.

III. Signaling Pathways and Mechanisms of Action

Dihydromyricetin exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and cancer progression. The following diagrams illustrate these pathways.

G NF-κB Signaling Pathway in Inflammation cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNF-α TNF-α TNFR TNFR TNF-α->TNFR binds IKK Complex IKK Complex TLR4->IKK Complex activates TNFR->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n translocates to Dihydromyricetin Dihydromyricetin Dihydromyricetin->IKK Complex inhibits Gene Transcription Gene Transcription NF-κB (p65/p50)_n->Gene Transcription induces Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines produces

Caption: Dihydromyricetin inhibits the NF-κB signaling pathway.

G TLR2 Signaling Pathway in Inflammation cluster_ligand Pathogen-Associated Molecular Patterns (PAMPs) cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipoproteins Lipoproteins TLR2/TLR1 or TLR6 TLR2/TLR1 or TLR6 Lipoproteins->TLR2/TLR1 or TLR6 binds MyD88 MyD88 TLR2/TLR1 or TLR6->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK Complex IKK Complex TAK1->IKK Complex activates NF-κB NF-κB IKK Complex->NF-κB activates NF-κB_n NF-κB NF-κB->NF-κB_n translocates to Dihydromyricetin Dihydromyricetin Dihydromyricetin->TLR2/TLR1 or TLR6 inhibits Inflammatory Gene Expression Inflammatory Gene Expression NF-κB_n->Inflammatory Gene Expression induces

Caption: Dihydromyricetin modulates the TLR2 signaling pathway.

G Experimental Workflow for In Vivo Anticancer Study Cell_Culture HCC Cell Culture (e.g., HepG2) Xenograft_Implantation Subcutaneous Injection into Nude Mice Cell_Culture->Xenograft_Implantation Tumor_Growth Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment Administration (DHM or Alternative) Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Regularly Endpoint Endpoint: Tumor Excision & Analysis Data_Collection->Endpoint

References

A Comparative Guide to Analytical Techniques for the Detection of Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of bioactive compounds are paramount. Dihydromicromelin B, a coumarin (B35378) found in plants of the Micromelum genus, has garnered interest for its potential biological activities. This guide provides a comparative overview of the primary analytical techniques for the detection and quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

While specific validated quantitative methods for this compound are not extensively documented in publicly available literature, this guide synthesizes established methodologies for the analysis of similar coumarins and phytochemicals from Micromelum species to provide representative and detailed experimental protocols.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of phytochemical analysis, offering robust and reliable quantification. When paired with a Diode Array Detector (DAD) or a variable wavelength UV detector, it provides a cost-effective method for routine analysis. Ultra-Performance Liquid Chromatography (UPLC), a refinement of HPLC utilizing smaller particle size columns, delivers faster analysis times and higher resolution. The coupling of UPLC with tandem mass spectrometry (MS/MS) offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification and structural confirmation.

Quantitative Data Comparison

The following table summarizes representative performance parameters for the analysis of coumarins, providing an expected performance benchmark for the detection of this compound.

ParameterHPLC-UV (Representative)UPLC-MS/MS (Representative)
Limit of Detection (LOD) 0.05 - 2.5 mg/kg0.5 - 1.7 µg/kg[1]
Limit of Quantification (LOQ) 0.05 - 8.0 mg/kg1.7 - 5.2 µg/kg[1]
Linearity (r²) > 0.99> 0.998[2]
Precision (%RSD) < 5%[3]< 15%[2]
Accuracy (% Recovery) 95 - 105%85 - 115%
Analysis Time 20 - 30 minutes< 10 minutes
Selectivity ModerateHigh
Cost LowerHigher

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in plant extracts and other matrices where the concentration is relatively high.

1. Sample Preparation (Solid-Phase Extraction Cleanup)

  • Extraction: Extract the plant material (e.g., leaves or stems of Micromelum minutum) with a suitable solvent such as methanol (B129727) or acetone.

  • Cleanup: To remove interfering co-extractives, employ solid-phase extraction (SPE).

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the crude extract onto the cartridge.

    • Wash the cartridge with a low-polarity solvent to remove non-polar impurities.

    • Elute the coumarin fraction with a solvent of appropriate polarity (e.g., methanol or acetonitrile).

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for coumarin separation.

  • Mobile Phase: A gradient elution with a binary solvent system is typically employed.

    • Solvent A: Water with 0.1% formic acid or 0.5% acetic acid.

    • Solvent B: Acetonitrile (B52724) or methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintained at 25-30 °C.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at the maximum absorbance wavelength of the coumarin chromophore, typically between 280 nm and 330 nm. A photodiode array (PDA) detector can be used to acquire the full UV spectrum for peak purity assessment.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is ideal for the trace-level quantification of this compound in complex biological matrices or for high-throughput screening.

1. Sample Preparation

  • Extraction: Similar to the HPLC-UV method, extract the sample with an organic solvent. For biological samples like plasma, protein precipitation with acetonitrile is a common first step.

  • Cleanup: Depending on the matrix complexity, a simple filtration or a more rigorous cleanup like SPE may be necessary. For cleaner extracts, a "dilute-and-shoot" approach may be feasible.

2. UPLC-MS/MS Instrumentation and Conditions

  • Column: A sub-2 µm particle size C18 column (e.g., 50-100 mm x 2.1 mm, 1.7 µm) is used to achieve high resolution and fast separation.

  • Mobile Phase: A gradient elution with a binary solvent system is used.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: Maintained at around 40 °C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is typically used for coumarin analysis.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard.

Visualization of Experimental Workflows

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis sp1 Plant Material Extraction sp2 Solid-Phase Extraction (SPE) sp1->sp2 sp3 Evaporation & Reconstitution sp2->sp3 hplc HPLC System (C18 Column) sp3->hplc uv UV/PDA Detector hplc->uv da1 Chromatogram Generation uv->da1 da2 Peak Integration & Quantification da1->da2 UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_uplc_msms_analysis UPLC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Extraction / Protein Precipitation sp2 Filtration / SPE Cleanup sp1->sp2 uplc UPLC System (Sub-2µm C18 Column) sp2->uplc msms Tandem Mass Spectrometer (ESI+, MRM) uplc->msms da1 Mass Spectrum Acquisition msms->da1 da2 MRM Peak Integration & Quantification da1->da2

References

Safety Operating Guide

Personal protective equipment for handling Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Dihydromicromelin B is a natural product isolated from Micromelum species. While its specific hazards have not been fully characterized, related coumarin (B35378) compounds can exhibit a range of biological activities, including anticoagulant, phototoxic, and irritant properties. Therefore, a conservative approach to handling is essential.

Assumed Potential Hazards:

  • Skin and eye irritant.

  • May cause respiratory tract irritation if inhaled as a dust or aerosol.

  • Potential for unknown systemic effects upon ingestion or absorption.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashes.Protects against eye contact with dust particles or solutions, which could cause serious irritation.
Hand Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.Prevents skin contact and absorption. Proper glove removal technique is crucial to avoid cross-contamination.
Body A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood. If weighing or handling fine powders that may become airborne, a NIOSH-approved respirator (e.g., N95) may be necessary.Minimizes the inhalation of airborne particles.

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh this compound (in fume hood) prep_materials->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_experiment Perform Experimental Procedures handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Work Surfaces handling_experiment->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Procedural workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling, ensure all necessary PPE is readily available and in good condition.

    • Work should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

    • Assemble all required equipment, such as spatulas, weighing paper, and solvent containers, within the fume hood to avoid unnecessary movement in and out of the containment area.

  • Handling:

    • When weighing the solid compound, use a spatula and handle it gently to avoid creating airborne dust.

    • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

    • All experimental manipulations should be carried out with care to prevent spills and aerosol generation.

  • Cleanup and Decontamination:

    • Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with this compound. A suitable solvent (e.g., ethanol (B145695) or acetone) followed by a laboratory detergent and water is generally effective.

    • All contaminated disposable materials, including gloves, weighing paper, and pipette tips, should be collected in a designated hazardous waste container.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationFirst Aid and Response Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Spill For a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for proper disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol:

  • Solid Waste: Collect unused this compound and any contaminated solids (e.g., absorbent materials, gloves, weighing paper) in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Disposal: All waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Risk Assessment and Mitigation Strategy

cluster_risk Risk Assessment cluster_mitigation Mitigation Strategies risk_id Hazard Identification Skin/Eye Irritation Respiratory Irritation Unknown Systemic Effects mitigation_ppe Personal Protective Equipment Goggles/Face Shield Nitrile Gloves Lab Coat Respirator (if needed) risk_id->mitigation_ppe Mitigate with mitigation_eng Engineering Controls Chemical Fume Hood Proper Ventilation risk_id->mitigation_eng Mitigate with mitigation_admin Administrative Controls Standard Operating Procedures Emergency Response Plan Waste Disposal Protocol risk_id->mitigation_admin Mitigate with

Logical relationship between risk assessment and mitigation for this compound.

By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound. Always consult with your institution's safety office for specific guidance and requirements.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.